molecular formula C14H22N2O4 B1352202 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine CAS No. 547730-06-3

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Número de catálogo: B1352202
Número CAS: 547730-06-3
Peso molecular: 282.34 g/mol
Clave InChI: PDNVQJDNOKBJSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS 547730-06-3) is a high-purity chemical compound supplied for pharmaceutical research and development. This molecule, with the molecular formula C14H22N2O4 and a molecular weight of 282.34, features a piperazine core symmetrically functionalized with two tetrahydrofuran-2-yl carbonyl groups. This compound serves as a significant analytical reference standard, specifically identified as Terazosin EP Impurity O. It is a crucial impurity to monitor and characterize in the quality control of the active pharmaceutical ingredient (API) Terazosin Hydrochloride Dihydrate, an alpha-blocker used to treat hypertension and benign prostatic hyperplasia. Researchers utilize this compound to develop and validate analytical methods, ensuring the safety and purity of pharmaceutical products. Beyond its role as an impurity, the molecule is a valuable synthon in synthetic organic and medicinal chemistry. The piperazine moiety is among the most frequently used heterocycles in drug discovery, prized for its ability to optimize physicochemical properties and serve as a scaffold for arranging pharmacophoric groups. The presence of two carbonyl groups adjacent to the piperazine nitrogen atoms makes this compound a versatile building block for constructing more complex molecules. Piperazine-containing drugs have seen a significant rise, with numerous FDA-approved medications between 2011 and 2023 leveraging this core structure for treatments in oncology, psychiatry, virology, and more. For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNVQJDNOKBJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547730-06-3
Record name 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: A Technical Guide to Terazosin EP Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and scale-up of active pharmaceutical ingredients (APIs), the identification, quantification, and control of process-related impurities are critical to ensuring drug safety and efficacy. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , formally recognized in pharmacopeial monographs as 1[1], is a primary over-acylation byproduct encountered during the manufacturing of the alpha-1-selective adrenoceptor blocking agent, Terazosin[2].

As a Senior Application Scientist, I approach the control of Impurity O not merely as a regulatory checkbox, but as a chemical engineering challenge. Because this impurity lacks the highly conjugated quinazoline chromophore present in the final API, it presents unique analytical hurdles. This whitepaper deconstructs the physicochemical properties, mechanistic formation, and self-validating analytical workflows required to isolate and quantify this specific piperazine derivative.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of Impurity O is the first step in designing an effective extraction and chromatographic strategy. The molecule consists of a central piperazine core flanked by two tetrahydrofuran-2-carbonyl (tetrahydrofuroyl) groups. Because both secondary amines of the piperazine ring are converted into tertiary amides, the molecule loses the basicity inherent to the starting piperazine material.

This loss of basicity is the causal factor behind its chromatographic behavior: unlike the highly basic Terazosin API, Impurity O remains un-ionized across a wide pH range, dictating the need for highly hydrophobic stationary phases during separation.

Table 1: Physicochemical Properties
ParameterSpecification / Value
IUPAC Name [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Common Name 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
Pharmacopeial ID Terazosin EP Impurity O
CAS Registry Number 547730-06-3
Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
Monoisotopic Mass 282.158 Da
Solubility Profile Soluble in DMSO, Methanol; Slightly soluble in Water

Data synthesized from 3[3] and 4[4].

Mechanistic Pathway of Formation (Synthesis)

To eliminate an impurity, one must first understand its genesis. The 2[2] relies on the reaction of piperazine with a tetrahydro-2-furoyl acylating agent (e.g., tetrahydro-2-furoyl chloride) to produce the critical intermediate, 1-(tetrahydrofuran-2-carbonyl)piperazine[5]. This intermediate is subsequently coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline.

The Causality of Over-Acylation: Piperazine is a symmetrical diamine. When the first equivalent of the acylating agent reacts, the electron-withdrawing nature of the newly formed amide slightly deactivates the second amine. However, if the reaction is not strictly stoichiometrically controlled—or if localized concentration gradients of the acylating agent occur in the reactor—the intermediate rapidly consumes a second equivalent of the acylating agent. This uncontrolled side reaction yields 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Impurity O).

SynthesisPathway Piperazine Piperazine (Starting Material) Intermediate 1-(Tetrahydrofuran-2-carbonyl)piperazine (Desired Intermediate) Piperazine->Intermediate + 1 eq Acylating Agent (Controlled) Impurity 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin EP Impurity O) Piperazine->Impurity + 2 eq Acylating Agent (Over-acylation) AcylatingAgent Tetrahydro-2-furoyl chloride (Acylating Agent) Intermediate->Impurity + Excess Acylating Agent (Side Reaction) Terazosin Terazosin API (Final Product) Intermediate->Terazosin + Quinazoline Derivative (Coupling Step)

Fig 1: Formation pathway of Terazosin EP Impurity O via piperazine over-acylation.

Analytical Methodologies & Structural Elucidation

The Analytical Challenge

Standard API release methods often rely on UV detection at 254 nm, a wavelength where the highly conjugated quinazoline ring of Terazosin exhibits strong absorbance. Impurity O lacks this aromatic conjugation. Its UV absorbance is restricted to the low-wavelength region (λ < 220 nm) due to the aliphatic amide bonds. Relying solely on 254 nm will result in a false negative for Impurity O, allowing it to slip through quality control.

To solve this, we must employ a dual-detector approach: Low-wavelength UV (210 nm) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

Self-Validating RP-HPLC-MS Protocol

The following protocol is designed as a closed-loop, self-validating system. Every run dynamically proves its own reliability through built-in system suitability checks.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The low pH (formic acid) ensures the basic Terazosin API is fully protonated (highly polar, eluting early). Impurity O, being a neutral diamide, remains un-ionized and is retained longer by the stationary phase, ensuring baseline separation.

Step 2: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3.5 µm. (The high carbon load maximizes hydrophobic interactions with the aliphatic tetrahydrofuran rings).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 20 minutes.

Step 3: System Suitability (The Validation Mechanism)

  • Inject a resolution standard containing Terazosin API and 0.15% Impurity O.

  • Acceptance Criteria: The Resolution ( Rs​ ) between the API and Impurity O must be ≥3.0 . The %RSD of the Impurity O peak area over 5 replicate injections must be ≤5.0% .

  • Logic: If Rs​<3.0 , the run automatically halts. This prevents the reporting of co-eluted peaks, ensuring the data is inherently trustworthy.

Step 4: Detection & Quantification

  • Monitor UV at 210 nm for area normalization.

  • Simultaneously scan MS in ESI+ mode. Extract m/z 283.16 [M+H]+ to positively confirm the identity of the Impurity O peak beneath the UV trace.

AnalyticalWorkflow SamplePrep Sample Prep (API in Diluent) Chromatography RP-HPLC Separation (C18, Low pH Gradient) SamplePrep->Chromatography DetectionUV UV Detection (210 nm) Chromatography->DetectionUV DetectionMS MS Confirmation (m/z 283.16) Chromatography->DetectionMS Validation System Suitability (Rs ≥ 3.0) DetectionUV->Validation Area % DetectionMS->Validation Peak ID

Fig 2: Self-validating analytical workflow for the detection of Terazosin EP Impurity O.

Process Control & Regulatory Strategy

Under ICH Q3A(R2) guidelines, process impurities in APIs must be controlled to below 0.15% (or the specific qualification threshold based on maximum daily dose). Because Impurity O is structurally similar to the API intermediate but lacks the active pharmacophore, its presence dilutes API potency and introduces unknown toxicological variables.

Engineering the Control Strategy: To suppress the formation of Impurity O at the reactor level, we manipulate the reaction kinetics. By utilizing a large stoichiometric excess of piperazine (e.g., 5:1 ratio of piperazine to acylating agent), we statistically force the reaction toward mono-acylation. The unreacted piperazine, being highly water-soluble and basic, is easily washed away during the aqueous workup phase, leaving the highly pure mono-acylated intermediate ready for the final coupling step.

References

  • Research Journal of Pharmacy and Technology. "Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation". rjptonline.org. URL: [Link]

  • Wikipedia. "Terazosin". Wikipedia.org. URL: [Link]

Sources

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: Structure Elucidation, Mechanistic Origins, and Analytical Profiling in Terazosin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous identification and control of process impurities are paramount to ensuring drug safety and efficacy. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3), officially designated as Terazosin EP Impurity O , is a critical process-related byproduct encountered during the synthesis of the active pharmaceutical ingredient (API) Terazosin[1][2].

Terazosin is an alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH)[3]. The formation of Impurity O stems directly from the acylation steps of the piperazine core[4]. As mandated by the , impurities exceeding specific qualification thresholds must be structurally elucidated and controlled[5][6]. This whitepaper provides an authoritative, in-depth guide to the mechanistic origins, isolation, and structural elucidation of Terazosin Impurity O.

Mechanistic Origins & Causality

To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. The synthesis of Terazosin involves the coupling of 4-amino-2-chloro-6,7-dimethoxyquinazoline with the intermediate 1-(tetrahydrofuran-2-carbonyl)piperazine [4][7].

This critical intermediate is synthesized by reacting piperazine with a highly electrophilic acylating agent, typically tetrahydrofuran-2-carbonyl chloride. Piperazine is a symmetrical diamine. Upon the first acylation, the electron-withdrawing nature of the newly formed amide group significantly reduces the nucleophilicity and basicity of the distal secondary amine. Under ideal stoichiometric conditions, the reaction halts at mono-acylation.

However, acyl chlorides are aggressively reactive. If the reaction parameters—specifically mixing efficiency, temperature control, and strict 1:1 stoichiometry—are not rigorously maintained, localized high concentrations of the acylating agent will overcome the reduced nucleophilicity of the mono-acylated intermediate. This drives a second acylation event, yielding the bis-acylated byproduct, 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Impurity O)[2][8].

SynthesisPathway P Piperazine (Nucleophile) I1 1-(THF-2-carbonyl)piperazine (Desired Intermediate) P->I1 + Acylating Agent (Mono-acylation) A THF-2-carbonyl chloride (Acylating Agent) I2 1,4-Bis((THF-2-yl)carbonyl)piperazine (Impurity O) I1->I2 + Acylating Agent (Over-acylation) API Terazosin API I1->API + Quinazoline Core (S_NAr Reaction)

Mechanistic pathway illustrating the formation of Terazosin Impurity O via over-acylation.

Structural Elucidation Strategy

Definitive structural assignment of Impurity O requires an orthogonal analytical approach, combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass for Impurity O ( C14​H22​N2​O4​ ) is 282.1580 Da[9][10]. Utilizing Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the amide oxygens or the piperazine nitrogens (despite reduced basicity), yielding a robust [M+H]+ precursor ion at m/z 283.165. Collision-Induced Dissociation (CID) MS/MS experiments will reveal a characteristic loss of the tetrahydrofuran-2-carbonyl moiety ( Δ 99 Da), confirming the presence of the bis-substitution.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of connectivity and symmetry.

  • Rotameric Effects: A critical phenomenon in the 1H NMR spectrum of Impurity O is the presence of restricted rotation around the amide C−N bonds. Because the amide bond has partial double-bond character, the rotation is slow on the NMR timescale at room temperature. This causes the 8 protons of the piperazine ring to appear as complex, broadened multiplets rather than sharp singlets or simple triplets.

  • Symmetry: The C2​ symmetry of the molecule simplifies the 13C NMR spectrum, which will display exactly 7 distinct carbon resonances (4 from the THF ring, 2 from the piperazine ring, and 1 carbonyl carbon), definitively proving that both sides of the piperazine ring are identically substituted.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical integrity, the following protocols detail the isolation and characterization of Impurity O.

Protocol 1: Isolation via Preparative HPLC

Historically, the European Pharmacopoeia (Ph. Eur.) monograph for Terazosin required complex ion-pair chromatography due to the poor retention of polar piperazine impurities on standard C18 columns[11][12]. To overcome this, modern workflows utilize Pentafluorophenyl (PFP) stationary phases, which provide orthogonal retention mechanisms (dipole-dipole, π−π , and hydrogen bonding)[11].

  • Sample Preparation: Dissolve 500 mg of the crude piperazine intermediate mixture in 5 mL of initial mobile phase (Water/Acetonitrile, 90:10 v/v).

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 250 x 21.2 mm, 5 μ m.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O .

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 30 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 210 nm and 245 nm[13].

  • Fraction Collection & Recovery: Collect the peak eluting at the predetermined retention time for Impurity O. Pool the fractions, freeze at -80°C, and lyophilize to yield a white powder.

Protocol 2: LC-HRMS and NMR Acquisition
  • LC-HRMS: Reconstitute 1 mg of the lyophilized powder in 1 mL of Methanol. Inject 2 μ L into a Q-TOF mass spectrometer. Operate in ESI+ mode with a capillary voltage of 3.5 kV. Acquire MS1 data from m/z 100-1000 and targeted MS/MS at m/z 283.165 with a collision energy of 25 eV.

  • NMR: Dissolve 10 mg of the purified Impurity O in 0.6 mL of DMSO−d6​ (containing 0.03% v/v TMS as an internal standard). Acquire 1D 1H (64 scans), 1D 13C (1024 scans), and 2D HSQC/HMBC spectra at 298 K on a 600 MHz spectrometer.

AnalyticalWorkflow Sample Crude Reaction Mixture PrepLC Prep-HPLC Isolation (PFP Column, Low pH) Sample->PrepLC Fraction Collection HRMS LC-HRMS Analysis (Exact Mass: 282.1580 Da) PrepLC->HRMS Aliquot NMR 1D & 2D NMR (Symmetry & Connectivity) PrepLC->NMR Lyophilization Structure Confirmed Structure: Terazosin Impurity O HRMS->Structure m/z 283.165[M+H]+ NMR->Structure Bis-acylation Confirmed

Analytical workflow for the isolation and structural elucidation of Impurity O.

Quantitative Data Presentation

The following tables summarize the expected analytical data validating the structure of Terazosin EP Impurity O.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

AnalyteMolecular FormulaTheoretical Exact Mass [M+H]+ Observed m/zMass Error (ppm)Key MS/MS Fragments (m/z)
Terazosin Impurity O C14​H22​N2​O4​ 283.1652283.1650-0.7185.12 (Loss of THF-carbonyl), 99.04 (THF-carbonyl cation)

Table 2: 1H and 13C NMR Assignments (in DMSO−d6​ )

Position 1H Chemical Shift (ppm)Multiplicity 13C Chemical Shift (ppm)Assignment Justification
THF-C2 (Methine)4.60 - 4.75m (2H)78.5Strongly deshielded by adjacent oxygen and carbonyl group.
THF-C5 (Methylene)3.80 - 3.95m (4H)69.2Deshielded by adjacent oxygen atom in the THF ring.
Piperazine- CH2​ 3.40 - 3.70m (8H)42.5, 45.1Broad multiplets due to restricted amide bond rotation (rotamers).
Carbonyl (C=O)--171.4Typical amide carbonyl resonance.

Regulatory & Quality Control Implications

The dictates the reporting, identification, and qualification thresholds for impurities in new drug substances[5][6]. Because the maximum daily dose of Terazosin is typically 2g/day (often 1-10 mg/day), the identification threshold for Impurity O is 0.15% or 1.0 mg per day (whichever is lower)[6].

If Impurity O is detected above 0.15% in the final API, it must be fully structurally characterized (as outlined in Section 3) and toxicologically qualified. To proactively mitigate this regulatory burden, process chemists must optimize the piperazine acylation step by utilizing strict stoichiometric control, slow addition rates of the acyl chloride, and highly efficient mixing to suppress the over-acylation pathway.

References

  • Veeprho Pharmaceuticals. Terazosin EP Impurity O | CAS 547730-06-3. Impurity Reference Standards. Available at:[Link]

  • Kormány, R., et al. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. Journal of Pharmaceutical and Biomedical Analysis (2020). PubMed PMID: 32460215. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. ICH Quality Guidelines. Available at:[Link]

Sources

Comprehensive Technical Guide on 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Origins, Analytical Profiling, and Control Strategies in Terazosin Synthesis

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification, characterization, and control of process impurities are critical to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , officially registered under CAS Number 547730-06-3 [1]. Recognized in pharmacopeial monographs as Terazosin EP Impurity O [2], this compound is a primary byproduct generated during the synthesis of terazosin, a potent alpha-1 adrenergic blocker utilized globally for the management of benign prostatic hyperplasia (BPH) and essential hypertension[3][4].

This guide is designed for research scientists and drug development professionals, detailing the mechanistic causality of this impurity's formation, robust analytical protocols for its quantification, and field-proven synthetic control strategies.

Chemical Identity & Structural Significance

Understanding the fundamental properties of an impurity is the first step in developing a strategy to control it. Impurity O is a bis-acylated piperazine derivative[5].

Chemical Properties Summary
PropertyValue
IUPAC Name 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine
CAS Number 547730-06-3[1]
Pharmacopeial Name Terazosin EP Impurity O[2]
Molecular Formula C₁₄H₂₂N₂O₄[6]
Molecular Weight 282.34 g/mol [6]
SMILES O=C(C1CCCO1)N2CCN(CC2)C(=O)C3CCCO3[7]

Structural Causality: The core of this molecule is a piperazine ring. Because piperazine is a symmetric, secondary diamine, both nitrogen atoms possess lone pairs capable of nucleophilic attack. In the presence of highly reactive acylating agents, the lack of steric hindrance allows both nitrogen sites to be sequentially acylated, forming the bis-adduct.

Mechanistic Origins in Terazosin Synthesis

Terazosin is synthesized via a multi-step pathway. The critical intermediate is 1-(tetrahydro-2-furoyl)piperazine , which is subsequently coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield the final API.

The formation of CAS 547730-06-3 (Impurity O) occurs during the synthesis of this intermediate. When piperazine is reacted with tetrahydro-2-furoyl chloride, the intended reaction is a mono-acylation. However, the reaction kinetics present a challenge: once the first nitrogen is acylated, the second nitrogen remains nucleophilic. If the local concentration of the acyl chloride exceeds the available unreacted piperazine, an over-acylation side reaction occurs, yielding the bis-acylated Impurity O[5][7].

G Piperazine Piperazine (Core Amine) Intermediate 1-(Tetrahydro-2-furoyl)piperazine (Target Intermediate) Piperazine->Intermediate + 1 eq Acyl Chloride (Controlled) AcylChloride Tetrahydro-2-furoyl chloride (Acylating Agent) AcylChloride->Intermediate ImpurityO 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin Impurity O) Intermediate->ImpurityO + Excess Acyl Chloride (Over-acylation) API Terazosin (Target API) Intermediate->API + Quinazoline Derivative

Reaction pathway illustrating the formation of Terazosin and the over-acylation yielding Impurity O.

Experimental Protocols: Synthesis and Quantification

To ensure regulatory compliance, analytical laboratories must utilize self-validating systems. The following protocols detail both the deliberate synthesis of Impurity O (to generate a reference standard) and the HPLC methodology used to quantify it in production batches.

Protocol A: Deliberate Synthesis of Impurity O (Reference Standard Generation)

To accurately quantify an impurity, an authentic reference standard must first be synthesized and fully characterized[5].

  • Reaction Setup: Dissolve 1.0 equivalent of anhydrous piperazine in dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) to act as an acid scavenger.

  • Acylation: Cool the reaction vessel to 0°C. Causality: Lowering the temperature suppresses exothermic degradation and controls the reaction rate.

  • Addition: Dropwise, add 2.2 equivalents of tetrahydro-2-furoyl chloride over 60 minutes. The excess reagent forces the reaction past the mono-acylated intermediate directly to the bis-acylated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: EtOAc/Hexane gradient) to isolate 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine as a neat solid[2].

Protocol B: HPLC-UV Quantification in Terazosin API

This protocol is designed as a self-validating system; it incorporates a system suitability test (SST) that must pass before sample analysis can proceed.

  • Mobile Phase Preparation:

    • Buffer (A): 0.05 M Potassium dihydrogen phosphate, adjusted to pH 3.2 with phosphoric acid.

    • Organic (B): Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.

    • Gradient: 0-10 min (90% A), 10-25 min (Linear gradient to 50% A), 25-30 min (Hold 50% A). Causality: The gradient elution is necessary because Impurity O is highly polar compared to the lipophilic quinazoline core of Terazosin; the gradient ensures both elute with sharp peak shapes.

  • System Suitability (Self-Validation): Inject a resolution mixture containing Terazosin API and Impurity O. Pass Criteria: The resolution ( Rs​ ) between the Impurity O peak and the Terazosin peak must be ≥2.0 . If Rs​<2.0 , the column is degraded or the mobile phase pH is incorrect, and the run must be aborted.

Workflow Sample Terazosin API Batch Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC HPLC-UV Separation (C18 Column, Gradient) Prep->HPLC Detection UV Detection (245 nm) HPLC->Detection Analysis Data Analysis (Quantification vs. Reference) Detection->Analysis

Step-by-step analytical workflow for the detection and quantification of Impurity O in API batches.

Analytical Characterization Profiling

When Impurity O is isolated, it must be rigorously characterized to confirm its identity against the CAS 547730-06-3 registry[5]. The table below summarizes the expected analytical profile used by Quality Control (QC) laboratories.

Analytical TechniqueExpected Observation / ValueDiagnostic Significance
LC-MS (ESI+) m/z 283.15 [M+H]+ Confirms the molecular weight of the bis-adduct (Theoretical MW: 282.34)[6].
FT-IR Spectroscopy Strong absorption at ~1640 cm⁻¹Indicates the presence of the tertiary amide carbonyl stretch (C=O).
¹H-NMR (CDCl₃) Multiplets at 3.50-3.80 ppm (8H)Corresponds to the 8 protons of the piperazine core, shifted downfield due to dual acylation.
¹H-NMR (CDCl₃) Multiplets at 4.50-4.65 ppm (2H)Corresponds to the chiral methine protons on the tetrahydrofuran rings adjacent to the oxygen and carbonyl groups.

Control Strategies in Drug Manufacturing

To minimize the formation of Terazosin EP Impurity O during commercial scale-up, process chemists must manipulate the reaction thermodynamics and kinetics.

  • Stoichiometric Inversion: Instead of adding the acyl chloride to a stoichiometric equivalent of piperazine, the reaction is performed using a large molar excess of piperazine (often 4:1 or 5:1). Causality: Flooding the system with the primary reactant ensures that any molecule of acyl chloride is statistically much more likely to encounter a free piperazine molecule rather than a mono-acylated intermediate, drastically reducing bis-acylation.

  • Reverse Addition Protocol: The acyl chloride is added dropwise to the piperazine solution, rather than vice versa. This prevents localized high concentrations of the acylating agent.

  • Temperature Modulation: The acylation is strictly maintained below 5°C. Lower thermal energy reduces the overall reaction rate, allowing the mixing kinetics to disperse the acyl chloride evenly before the secondary amine of the intermediate can react.

By implementing these controls, the formation of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is suppressed to levels well below the ICH Q3A(R2) qualification thresholds, ensuring the downstream Terazosin API meets all pharmacopeial safety standards.

References

  • Fisher Scientific. 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine, Mikromol 100 mg. Retrieved from:[Link]

  • Veeprho. Terazosin EP Impurity O | CAS 547730-06-3. Retrieved from: [Link]

  • Medscape Reference. Benign Prostatic Hyperplasia (BPH) Medication. Retrieved from:[Link]

  • Wikipedia. Alpha-1 blocker. Retrieved from:[Link]

Sources

The Piperazine Pharmacophore: A Technical Guide to Its Discovery, Synthesis, and Mechanistic Role in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. From its serendipitous early applications to its current status as a core structural component in over 30 FDA-approved drugs in the last decade alone[2], piperazine’s unique physicochemical properties make it an indispensable tool for modulating pharmacokinetics (PK) and pharmacodynamics (PD). This whitepaper provides an in-depth analysis of the historical discovery, structural advantages, synthetic methodologies, and mechanistic pathways of piperazine-based compounds.

Historical Evolution: From Serendipity to Rational Design

The trajectory of piperazine in pharmacology is a classic example of empirical discovery evolving into rational drug design.

  • Late 19th Century (Gout Therapy): Piperazine was initially synthesized and introduced into medicine because of its ability to form a highly water-soluble salt with uric acid, making it an early candidate for the treatment of gout[3].

  • 1950s (Anthelmintic Era): The clinical use of piperazine for gout was largely abandoned, but a serendipitous clinical observation in France revealed that patients treated with piperazine experienced the clearance of intestinal worms. This prompted the Wellcome organization to develop piperazine citrate into a globally ubiquitous anthelmintic agent[3].

  • Modern Era (CNS and Oncology): By the late 20th century, medicinal chemists recognized that the piperazine ring could serve as a rigid, basic linker. This led to its incorporation into phenothiazine antipsychotics, fluoroquinolone antibiotics, and eventually targeted kinase inhibitors (e.g., Imatinib)[1][4].

Physicochemical Profiling & The "Privileged Scaffold" Concept

The widespread utility of piperazine stems from its highly tunable physicochemical profile. The dual-nitrogen architecture allows the ring to adopt a highly stable chair conformation, which provides the structural rigidity necessary to lock a molecule into its bioactive conformation for optimal target binding[1][5].

Furthermore, the basicity of the secondary amines (pKa1 ~5.35, pKa2 ~9.73) ensures that the molecule is typically protonated under physiological conditions[1]. This protonation is critical for forming salt bridges with acidic amino acid residues (such as aspartate) within the binding pockets of target proteins, particularly G-protein-coupled receptors (GPCRs) and kinase hinge regions[1][6].

Table 1: Physicochemical Properties of Piperazine and Common Salts
CompoundMelting Point (°C)pKa1pKa2Structural/Chemical Notes
Piperazine (Anhydrous) 106 - 1085.359.73Deliquescent solid; adopts a highly stable chair conformation[1].
Piperazine Hexahydrate 44--Common industrial form; highly water-soluble[1].
Piperazine Dihydrochloride 318 - 320--Highly stable salt form; utilized to prevent premature oxidation[1].

Synthetic Methodologies: Protocols & Causality

Traditional multi-step syntheses of substituted piperazines often suffer from poor chemoselectivity, yielding mixtures of 1-substituted, 1,4-disubstituted, and unsubstituted piperazines[7]. To circumvent this, modern protocols employ either one-pot reductive amination or the in-situ generation of a piperazine-1-ium cation[7][8].

Protocol: One-Pot Synthesis of Substituted Piperazines via Reductive Amination

This protocol details the chemoselective synthesis of a substituted piperazine from a 1,2-diamine precursor, utilizing a self-validating catalytic cyclization loop[8].

Step 1: Imine Formation

  • Action: React 1 equivalent of a chiral 1,2-diamine with 1.2 equivalents of a 1,2-dicarbonyl compound in anhydrous methanol (0.1 M).

  • Causality: The dual nucleophilic attack by the diamine on the dicarbonyl forms a cyclic di-imine intermediate. Methanol is chosen to solubilize the highly polar intermediates while allowing the precipitation of the final product.

Step 2: Chemoselective Reduction

  • Action: Add 2.5 equivalents of Sodium cyanoborohydride ( NaCNBH3​ ) and a catalytic amount of glacial acetic acid to adjust the pH to ~4.5.

  • Causality: NaCNBH3​ is specifically selected over Sodium borohydride ( NaBH4​ ) because it is stable in mildly acidic conditions. The acid protonates the imine nitrogen, increasing its electrophilicity. NaCNBH3​ selectively reduces the protonated iminium ion without reducing any unreacted carbonyl groups, preventing the formation of dead-end alcohol byproducts.

Step 3: Self-Validation and Workup

  • Action: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality: GC-MS acts as a self-validating checkpoint. The mass spectrum of the piperazine derivative will show a characteristic fragmentation pattern (e.g., the loss of a C2​H4​N fragment). Once the di-imine mass peak disappears, the reaction is quenched with saturated NaHCO3​ to neutralize the acid and precipitate the free-base piperazine ring.

SynthWorkflow N1 1,2-Diamine Precursor N3 Imine Condensation (MeOH, pH 4.5) N1->N3 N2 Dicarbonyl Compound N2->N3 N4 Di-imine Intermediate N3->N4 Dual Attack N5 Reductive Cyclization (NaCNBH3) N4->N5 Chemoselective N6 Substituted Piperazine N5->N6 GC-MS Validated

Caption: One-pot synthetic workflow for substituted piperazines from 1,2-diamines.

Mechanistic Pathways & Target Interactions

The piperazine pharmacophore is highly active within the Central Nervous System (CNS), specifically modulating neurotransmitter receptors such as Serotonin (5-HT) and Dopamine (D2)[1][6].

In atypical antipsychotics (e.g., Aripiprazole, Olanzapine), the piperazine ring acts as a conformationally rigid spacer that correctly positions aryl or heteroaryl groups into the hydrophobic pockets of the GPCR[1]. Simultaneously, the protonated nitrogen atom of the piperazine ring forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of the receptor[1][4]. This interaction stabilizes the receptor in a specific conformational state, leading to partial agonism or antagonism of the G-protein signaling cascade.

GPCRPathway Drug Piperazine-based Drug (e.g., Aripiprazole) Rec D2 / 5-HT2A GPCR (Asp3.32 Salt Bridge) Drug->Rec Binding & Stabilization GProt G-Protein Complex (Gαi / Gq) Rec->GProt Conformational Shift Effector Adenylyl Cyclase / PLCβ Modulation GProt->Effector Signal Transduction cAMP Decreased cAMP / Altered Ca2+ Flux Effector->cAMP Secondary Messengers Effect Modulated Neurotransmission (Clinical Efficacy) cAMP->Effect Cellular Response

Caption: GPCR modulation pathway by piperazine-based atypical antipsychotics.

Clinical Translation & FDA Approvals

The versatility of the piperazine ring is reflected in its presence across vastly different therapeutic classes. By fine-tuning the N-substituents, medicinal chemists can drastically alter the target specificity and pharmacokinetic profile of the resulting drug[2][5].

Table 2: FDA-Approved Piperazine-Based Drugs by Therapeutic Class
Drug NameTherapeutic ClassTarget / MechanismRole of Piperazine Scaffold
Aripiprazole Atypical AntipsychoticD2 / 5-HT1A partial agonistActs as a rigid linker; basic nitrogens interact with Asp residues in the GPCR pocket[1][4].
Ciprofloxacin Fluoroquinolone AntibioticDNA Gyrase inhibitorEnhances oral bioavailability and modulates lipophilicity for optimal bacterial cell wall penetration[1][9].
Imatinib Tyrosine Kinase InhibitorBCR-ABL tyrosine kinaseN-methylpiperazine moiety drastically increases aqueous solubility and forms critical salt bridges in the kinase hinge region[1].
Cetirizine AntihistamineH1 receptor antagonistProvides conformational rigidity to orient the diphenylmethyl group for optimal peripheral receptor fit[1].

References

  • Serendipity and New Drugs for Infectious Disease ILAR Journal | Oxford Academic URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) URL: [Link]

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position Bentham Science Publisher URL:[Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research and Review URL:[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development Bentham Science Publishers URL: [Link]

Sources

An In-depth Technical Guide on the Theoretical Properties of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a unique molecule that incorporates two key heterocyclic scaffolds: piperazine and tetrahydrofuran. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established "privileged scaffold" in medicinal chemistry due to its versatile synthetic handles and its presence in a wide array of bioactive compounds.[1][2] Its ability to be N,N'-disubstituted allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The tetrahydrofuran (THF) moiety, a five-membered oxygen-containing heterocycle, is also a common structural motif in biologically active molecules and serves as a versatile building block in organic synthesis.[3][4] The combination of these two rings through amide linkages in 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine results in a molecule with significant conformational flexibility and the potential for diverse biological activities. This guide provides a comprehensive overview of the theoretical properties of this compound, offering insights into its structure, conformational landscape, and potential physicochemical characteristics relevant to drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are crucial determinants of its behavior in biological systems. For 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, these properties can be predicted using computational methods, providing a valuable starting point for experimental characterization.

PropertyValueSource
Molecular Formula C14H22N2O4[5]
Molecular Weight 282.34 g/mol [5]
IUPAC Name [4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone[6]
InChI InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2[6]
InChIKey PDNVQJDNOKBJSF-UHFFFAOYSA-N[5]
SMILES C1CC(C(=O)N2CCN(CC2)C(=O)C3CCCO3)OC1[5]
Stereochemistry The molecule has two chiral centers at the 2-position of each tetrahydrofuran ring, leading to the possibility of (R,R), (S,S), and meso ((R,S)) diastereomers. The stereochemistry is often specified as MIXED or UNSPECIFIED in databases.[5]

Table 1: Key Physicochemical Properties of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine.

Lipophilicity and Solubility
Hydrogen Bonding and Polar Surface Area

The polar surface area (PSA) is another critical parameter for predicting drug absorption and transport. The two carbonyl oxygens and the two ether oxygens in 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine are potential hydrogen bond acceptors. The molecule lacks hydrogen bond donors. The predicted polar surface area for the analogous furan-containing compound is 66.9 Ų.[7] The hydrogenation of the furan rings to THF is not expected to significantly alter the PSA.

Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are paramount to its interaction with biological targets. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine possesses several rotatable bonds and two flexible heterocyclic rings, leading to a complex conformational landscape.

Piperazine Ring Conformation

The piperazine ring typically adopts a chair conformation to minimize steric strain.[8] In N,N'-disubstituted piperazines, the substituents can be in either axial or equatorial positions. The chair conformation is generally the most stable.

Tetrahydrofuran Ring Puckering

The five-membered tetrahydrofuran ring is not planar and exists in puckered conformations to alleviate ring strain.[3] The two most common conformations are the envelope (C_s) and the twist (C_2) forms.[3][4][9] In the envelope conformation, four carbon atoms are roughly coplanar, with the fifth atom out of the plane. In the twist conformation, no four atoms are coplanar.[3] The energy barrier between these conformations is generally low, allowing for rapid interconversion.[10] The specific preferred conformation can be influenced by the substituents on the ring.

Amide Bond Rotation and Isomerism

The amide bonds connecting the piperazine and tetrahydrofuran moieties exhibit partial double bond character, which restricts free rotation. This can lead to the existence of syn and anti rotational isomers (also referred to as cis and trans conformers) with respect to the carbonyl group and the piperazine ring.[11] For a symmetrically disubstituted piperazine like this one, this can result in syn-syn, anti-anti, and syn-anti arrangements of the two acyl groups. Temperature-dependent NMR studies on similar N-acylated piperazines have shown that the interconversion between these rotamers can be observed, and the energy barriers for this rotation can be calculated.[11][12]

Conformational_Flexibility cluster_piperazine Piperazine Ring cluster_thf Tetrahydrofuran Rings cluster_amide Amide Bonds Molecule 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine Piperazine_Chair Chair Conformation Molecule->Piperazine_Chair Adopts THF_Envelope Envelope (Cs) Molecule->THF_Envelope Contains Amide_Syn Syn (cis) Isomer Molecule->Amide_Syn Exhibits THF_Twist Twist (C2) THF_Envelope->THF_Twist Pseudorotation Amide_Anti Anti (trans) Isomer Amide_Syn->Amide_Anti Restricted Rotation

Caption: Key conformational features of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine.

Theoretical Spectroscopic Properties

Computational chemistry methods can be used to predict the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to be complex due to the conformational heterogeneity. The protons on the piperazine ring will likely appear as a set of broad multiplets at room temperature, which may resolve into distinct signals at lower temperatures as the interconversion between conformers slows.[11][12] The protons on the tetrahydrofuran rings will also show complex splitting patterns. The chemical shifts of the piperazine protons are influenced by the electronic effects of the carbonyl groups.

  • ¹³C NMR : The carbon NMR spectrum will similarly reflect the conformational complexity. Separate signals may be observed for the syn and anti rotamers at low temperatures.[11][12] The carbonyl carbons are expected to resonate in the range of 165-175 ppm. The chemical shifts of the piperazine and tetrahydrofuran carbons will provide information about the electronic environment within the rings.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide groups, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching of the piperazine ring and the C-O-C stretching of the tetrahydrofuran rings will also give rise to characteristic absorption bands.

Mass Spectrometry

The nominal mass of the molecule is 282 g/mol .[5] High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of C14H22N2O4. The fragmentation pattern in the mass spectrum would likely involve cleavage of the amide bonds and fragmentation of the piperazine and tetrahydrofuran rings.

Potential Biological and Pharmaceutical Relevance

Piperazine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and neuroactive properties.[1][2] The specific activity is highly dependent on the nature of the substituents on the piperazine nitrogen atoms.[2] The tetrahydrofuran moiety is also a key component of many biologically active natural products and synthetic drugs.[4] The combination of these two pharmacologically important scaffolds in 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine suggests a potential for interesting biological properties. The conformational flexibility of the molecule may allow it to adapt its shape to fit into the binding pockets of various biological targets.

Computational Methodology for Theoretical Property Prediction

The theoretical properties discussed in this guide can be investigated using a variety of computational chemistry techniques.

Workflow for Conformational Analysis and Property Prediction

Computational_Workflow Start Initial 3D Structure Generation Conf_Search Conformational Search (e.g., Molecular Mechanics) Start->Conf_Search QM_Opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Conf_Search->QM_Opt Lowest energy conformers Freq_Calc Frequency Calculation (To confirm minima and predict IR spectra) QM_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Prediction (e.g., GIAO method) QM_Opt->NMR_Calc Prop_Calc Physicochemical Property Calculation (logP, PSA, etc.) QM_Opt->Prop_Calc End Analysis of Theoretical Data Freq_Calc->End NMR_Calc->End Prop_Calc->End

Caption: A typical computational workflow for theoretical property prediction.

Step-by-Step Protocol:

  • Initial Structure Generation : A 2D or 3D structure of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is created using molecular modeling software.

  • Conformational Search : A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanical Optimization : The most promising low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

  • Spectroscopic and Property Prediction : Using the optimized geometries, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. Other properties like logP and PSA can also be calculated.

Conclusion

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a molecule with a rich theoretical landscape defined by the interplay of its constituent piperazine and tetrahydrofuran rings. Its significant conformational flexibility, arising from ring puckering and restricted amide bond rotation, will be a key determinant of its physical and biological properties. The theoretical data presented in this guide, including its physicochemical properties and predicted spectroscopic characteristics, provide a solid foundation for further experimental investigation and for understanding its potential applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • BenchChem. (n.d.). Computational Analysis of Tetrahydrofuran-3-carboxylic Acid Conformation: A Technical Guide.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Lee, S. K., et al. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics.
  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. (2024, March 18). The Journal of Chemical Physics. AIP Publishing.
  • Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A.
  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techn. (2024, March 18). AIP Publishing.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
  • Piperazine. (n.d.). Wikipedia.
  • PIPERAZINES. (n.d.). Ataman Kimya.
  • Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry.
  • PubChem. (n.d.). 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-.
  • PubChem. (n.d.). 1,4-Bis(furan-2-ylcarbonyl)piperazine.
  • precisionFDA. (n.d.). 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • SpectraBase. (n.d.). Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[1H NMR] - Spectrum.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • LGC Standards. (n.d.). 1,4-Bis[(tetrahydro-2-furanyl)carbonyl]-piperazine.

Sources

Stereoisomeric Profiling of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin Impurity O): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the control of process-related impurities is a critical regulatory mandate under [1]. One such critical impurity encountered in the synthesis of the alpha-1 adrenoceptor blocker Terazosin is 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3), officially designated as Terazosin EP Impurity O .

Due to the presence of two chiral centers at the C2 positions of the tetrahydrofuran (THF) rings, this compound exists as a complex mixture of stereoisomers. This whitepaper provides an authoritative, in-depth framework for understanding the mechanistic origin, stereochemical architecture, and analytical resolution of these isomers using Chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Origin & Structural Logic

To develop a robust analytical method, one must first understand the causality of the impurity's formation. Terazosin is synthesized via the acylation of a piperazine-quinazoline intermediate with tetrahydrofuran-2-carbonyl chloride.

If unreacted piperazine is present in the reaction matrix—either as a residual starting material or a degradation product—it acts as a bifunctional nucleophile. It reacts with two equivalents of the acyl chloride to form Impurity O. Crucially, the tetrahydrofuran-2-carbonyl chloride used in the standard synthesis of Terazosin is racemic (a 1:1 mixture of R and S enantiomers).

When a symmetric diamine like piperazine reacts with a racemic chiral reagent, the resulting bis-acylated product forms a statistical mixture of three stereoisomers:

  • (2R, 2'R)-isomer: Chiral enantiomer.

  • (2S, 2'S)-isomer: Chiral enantiomer.

  • (2R, 2'S)-isomer: An achiral meso compound due to an internal plane of symmetry.

ReactionPathway Pip Piperazine Core (Achiral) ImpO Terazosin Impurity O Bis-acylated Pip->ImpO + 2 eq. THF Racemic THF-2-COCl (R and S) THF->ImpO Isomers (2R, 2'R) (2S, 2'S) (2R, 2'S) Meso ImpO->Isomers Yields 3 Isomers

Mechanistic formation of Impurity O stereoisomers from racemic precursors.

Analytical Challenges: Why Standard RP-HPLC Fails

A common pitfall in impurity profiling is the reliance on standard achiral Reversed-Phase (RP) C18 columns.

  • Diastereomeric Separation: An achiral C18 column can often separate the meso (2R, 2'S) compound from the enantiomeric pair because diastereomers possess different scalar physicochemical properties (e.g., dipole moments, spatial volumes, and solubilities).

  • Enantiomeric Co-elution: The (2R, 2'R) and (2S, 2'S) isomers are enantiomers. They have identical scalar properties and will strictly co-elute in an achiral environment.

To achieve baseline resolution of all three stereoisomers, a Chiral Stationary Phase (CSP) is mandatory. As demonstrated in the foundational work on the enantioseparation of Terazosin itself [2], immobilized polysaccharide-based CSPs offer the highest success rates for this molecular class.

Chiral HPLC Methodology: A Self-Validating Protocol

The Chemical Rationale (Expertise & Causality)

Unlike Terazosin, which contains a basic quinazoline amine requiring basic mobile phase additives (like Diethylamine, DEA) to suppress peak tailing, Impurity O is a bis-amide . The lone pairs on the piperazine nitrogens are delocalized into the carbonyl groups, rendering the molecule neutral. Therefore, basic additives are not only unnecessary but could disrupt the delicate hydrogen-bonding network between the analyte's carbonyl oxygens and the carbamate groups of the CSP [3].

Step-by-Step Experimental Protocol
  • Column Selection: Chiralpak IC (250 mm × 4.6 mm, 5 µm). The cellulose tris(3,5-dichlorophenylcarbamate) selector provides strong dipole-dipole interactions and hydrogen bond donation to the THF ethers.

  • Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve the Impurity O reference standard in the mobile phase to a concentration of 0.5 mg/mL. Self-Validation Check: Ensure complete dissolution; if the sample is cloudy, filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C. (Lower temperatures often enhance chiral recognition by maximizing enthalpic interactions).

    • Detection: UV at 215 nm. (Impurity O lacks the highly conjugated quinazoline ring of Terazosin, so detection must occur at lower wavelengths where the amide bond absorbs).

    • Injection Volume: 10 µL.

ChiralWorkflow Step1 1. Column Selection (Immobilized Cellulose CSP) Step2 2. Mobile Phase Optimization (Normal Phase: Hexane/IPA, No DEA) Step1->Step2 Step3 3. Diastereomeric Separation (Meso vs. Enantiomeric Pair) Step2->Step3 Step4 4. Enantiomeric Resolution ((R,R) vs. (S,S)) Step3->Step4

Step-by-step workflow for the chiral chromatographic resolution of Impurity O.

Quantitative Data Presentation

When the above protocol is executed, the three stereoisomers will elute as distinct peaks. The meso compound typically exhibits a different retention factor ( k ) due to its unique spatial geometry, while the enantiomers elute sequentially based on their transient diastereomeric complex stabilities with the chiral selector.

Below is a representative data matrix summarizing the expected chromatographic performance parameters required to pass ICH validation criteria for specificity and resolution ( Rs​>1.5 ).

StereoisomerRelative Retention Time (RRT)Retention Factor ( k )Separation Factor ( α )Resolution ( Rs​ )Expected Area % (Racemic Mix)
(2R, 2'S) - Meso 0.851.8--~ 50.0%
Enantiomer 1 1.002.21.22 (vs Meso)2.8~ 25.0%
Enantiomer 2 1.152.61.18 (vs Enant 1)2.1~ 25.0%

Note: The exact elution order of Enantiomer 1 and 2 (absolute configuration (R,R) vs (S,S)) requires confirmation via Vibrational Circular Dichroism (VCD) or by injecting enantiopure standards synthesized from enantiopure (R)- or (S)-tetrahydrofuran-2-carboxylic acid.

Conclusion

The stereoisomeric profiling of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin Impurity O) requires a deliberate departure from standard achiral methodologies. By leveraging the specific hydrogen-bonding capabilities of immobilized polysaccharide CSPs and understanding the neutral, bis-amide nature of the molecule, analytical scientists can achieve baseline resolution of the meso compound and the enantiomeric pair. This self-validating approach ensures strict compliance with global regulatory standards for API purity and process control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3A (R2) Impurities in New Drug Substances. Available at:[Link]

  • Ferretti, R., Gallinella, B., La Torre, F., Zanitti, L., Turchetto, L., Mosca, A., & Cerilli, R. (2009). Direct high-performance liquid chromatography enantioseparation of terazosin on an immobilised polysaccharide-based chiral stationary phase under polar organic and reversed-phase conditions. Journal of Chromatography A, 1216(28), 5385-5390. Available at:[Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available at:[Link]

Introduction to piperazine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Piperazine Scaffold in Medicinal Chemistry: A Technical Guide to Physicochemical Profiling, Pharmacological Application, and Synthetic Methodologies

Executive Summary: The piperazine ring (1,4-diazacyclohexane) is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its unique dual-nitrogen architecture provides unparalleled conformational flexibility, tunable basicity, and precise control over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile[2]. This whitepaper provides an in-depth analysis of piperazine derivatives, exploring the causality behind their physicochemical properties, their role in target engagement, and advanced synthetic protocols for their derivatization.

Physicochemical Causality: Why Piperazine?

The widespread integration of the piperazine moiety into FDA-approved drugs is not coincidental; it is driven by the predictable physicochemical advantages conferred by its structure[3].

The Diprotic Advantage: Unsubstituted piperazine possesses two distinct basic centers with pKa values of approximately 5.35 and 9.73[4]. This diprotic nature is a critical lever for medicinal chemists. At a physiological pH of 7.4, the nitrogen with the higher pKa is predominantly protonated, which significantly enhances aqueous solubility and facilitates formulation as stable salts[5]. Conversely, the second nitrogen remains largely un-ionized, preserving the molecule's lipophilicity (membrane permeability) and allowing it to act as a directional hydrogen-bond acceptor within target binding pockets[6].

Conformational Rigidity vs. Flexibility: The six-membered ring predominantly adopts a chair conformation, providing structural rigidity that acts as a precise spacer between pharmacophores[2]. This rigidity minimizes the entropic penalty upon binding to a receptor, while the ring retains just enough flexibility to induce molecular fit within complex enzyme active sites, such as the ATP-binding pocket of kinases[7].

Table 1: Physicochemical Properties of Representative Piperazine-Containing Drugs
CompoundPrimary IndicationLogPpKa1pKa2Target Mechanism
Piperazine (Core) Anthelmintic-1.505.359.73GABA Receptor Agonist
Imatinib Oncology (CML)3.808.07~4.00BCR-ABL Kinase Inhibitor
Aripiprazole Psychiatry5.207.60N/AD2 / 5-HT Receptor Modulator
Ciprofloxacin Infectious Disease0.286.098.74DNA Gyrase Inhibitor

Data synthesized from established pharmacological databases and structural analyses[4][5].

Pharmacological Target Engagement

Piperazine derivatives are ubiquitous across therapeutic areas. In oncology, the basicity of the piperazine ring is frequently leveraged to form critical salt bridges with acidic residues (e.g., aspartate) in the hinge region of target kinases[7]. For example, in the design of Imatinib, the piperazine tail is essential not only for target affinity but also for rescuing the aqueous solubility of the highly lipophilic pharmacophore core[1].

Recently, piperazine has seen a surge in utility within the development of PROteolysis TArgeting Chimeras (PROTACs). The insertion of a piperazine moiety into the PROTAC linker improves structural rigidity and increases solubility upon protonation, addressing the notoriously poor pharmacokinetic profiles of these massive heterobifunctional molecules[6].

G Imatinib Imatinib (Piperazine Scaffold) Solubility Enhanced Aqueous Solubility (Protonated N4) Imatinib->Solubility ADME Optimization Binding ATP-Binding Pocket (BCR-ABL Kinase) Imatinib->Binding Target Engagement Inhibition Kinase Inhibition (Blockade of Phosphorylation) Binding->Inhibition Competitive Binding Apoptosis Apoptosis of CML Cells Inhibition->Apoptosis Signal Transduction Halt

Fig 1: Pharmacological causality of the piperazine scaffold in Imatinib-mediated kinase inhibition.

Advanced Synthetic Methodologies: N-Arylation

While classical Nucleophilic Aromatic Substitution (SNAr) is viable for electron-deficient hetero-arenes, it fails when coupling piperazine to electron-rich or sterically hindered aryl halides[3]. To overcome this, the Palladium-catalyzed Buchwald-Hartwig Cross-Coupling has become the gold standard for synthesizing N-arylpiperazines[8].

Mechanistic Causality of the Catalyst System: The reaction relies on a Pd(0) precatalyst (e.g., Pd₂(dba)₃) and a sterically demanding, electron-rich phosphine ligand (e.g., XPhos or BINAP). The electron-rich ligand accelerates the challenging oxidative addition of the unactivated aryl halide to the Pd center, while its steric bulk promotes the final reductive elimination step, expelling the N-arylpiperazine product and regenerating the active catalyst[8].

G Reagents Aryl Halide + Piperazine Oxidative Oxidative Addition Reagents->Oxidative Catalyst Pd Precatalyst + Ligand (e.g., Pd2(dba)3 / XPhos) Catalyst->Oxidative AmineBind Amine Coordination & Deprotonation Oxidative->AmineBind Reductive Reductive Elimination AmineBind->Reductive Reductive->Catalyst Catalyst Regeneration Product N-Arylpiperazine Reductive->Product

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.

Experimental Protocol: Aerobic, Solvent-Free Buchwald-Hartwig Amination

Recent advancements have enabled the synthesis of N-arylpiperazines under aerobic and solvent-free conditions, significantly reducing reaction times and environmental impact[9][10]. The following protocol is designed as a self-validating system to ensure high yield and regioselectivity.

Materials:

  • Aryl chloride (1.0 equiv)

  • Anhydrous Piperazine (2.5 equiv - acts as both reactant and solvent)

  • Pd Precatalyst: PEPPSI-IPr or Pd(OAc)₂ (2-5 mol%)

  • Base: KOtBu or NaOtBu (1.5 equiv)

Step-by-Step Procedure:

  • Reagent Charging (Atmospheric Conditions): To a 10 mL reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), piperazine (2.5 mmol), Pd precatalyst (0.02 mmol), and KOtBu (1.5 mmol). Rationale: Using an excess of piperazine prevents unwanted bis-arylation (N,N'-diarylation) by statistically favoring mono-arylation.

  • Thermal Activation: Seal the vial and heat the solid mixture to 100°C for 10–15 minutes under vigorous stirring. The mixture will melt into a neat liquid. Rationale: The solvent-free melt highly concentrates the reactants, accelerating the reaction kinetics drastically compared to traditional toluene-based reflux (which takes 8-24 hours).

  • Reaction Monitoring (Self-Validation): Cool a micro-aliquot, dissolve in EtOAc, and spot on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the high-Rf aryl chloride and the appearance of a UV-active, ninhydrin-positive low-Rf spot confirms conversion.

  • Quenching and Extraction: Cool the reaction to room temperature. Dilute the crude mixture with ethyl acetate (20 mL) and wash with distilled water (3 x 15 mL). Rationale: The high aqueous solubility of unreacted piperazine allows it to be efficiently partitioned into the aqueous layer, leaving the more lipophilic N-arylpiperazine in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace bis-arylated byproducts are detected.

  • Analytical Validation: Confirm the structure via ¹H-NMR (look for the characteristic broad singlets of the piperazine ring protons at ~2.8-3.2 ppm) and LC-MS (ESI+).

Conclusion

The piperazine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By understanding the causality behind its physicochemical properties—specifically its tunable pKa and conformational dynamics—researchers can rationally design molecules with optimized ADME profiles and precise target engagement. Coupled with modern, green synthetic methodologies like solvent-free Buchwald-Hartwig aminations, the rapid generation and optimization of piperazine-based libraries will continue to drive therapeutic innovation.

Sources

Methodological & Application

Synthesis Protocol for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS: 547730-06-3) is a symmetrical bis-amide compound widely recognized in pharmaceutical quality control as Terazosin EP Impurity O 1. While its mono-acylated counterpart, 1-(tetrahydrofuran-2-ylcarbonyl)piperazine, is a critical active pharmaceutical ingredient (API) building block for the alpha-1 adrenergic blocker Terazosin 2, the bis-acylated species emerges as a process-related impurity when an excess of the acylating agent is present during synthesis. For analytical testing, regulatory compliance, and pharmacological profiling, synthesizing this impurity in high purity (>98%) is a routine requirement for drug development professionals 3.

Mechanistic Rationale & Experimental Design

The most efficient synthetic route to generate this symmetrical bis-amide is the exhaustive acylation of piperazine.

  • Activation Strategy: Tetrahydro-2-furoic acid is first converted to its highly reactive acid chloride. We utilize oxalyl chloride with catalytic N,N-dimethylformamide (DMF) rather than thionyl chloride. This choice is deliberate: oxalyl chloride reacts at lower temperatures, preventing the thermal degradation or ring-opening of the sensitive tetrahydrofuran moiety. The byproducts (CO, CO₂, HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying downstream concentration.

  • Acylation Dynamics: The coupling is performed under modified Schotten-Baumann conditions in an anhydrous aprotic solvent (Dichloromethane, DCM). A non-nucleophilic organic base, Triethylamine (TEA), is deployed in excess (3.0 equivalents). TEA serves a dual purpose: it neutralizes the HCl generated during the nucleophilic acyl substitution, and it prevents the unreacted piperazine from precipitating as an insoluble hydrochloride salt—a phenomenon that would prematurely stall the reaction at the mono-amide stage.

Synthesis Workflow

SynthesisWorkflow A Tetrahydro-2-furoic Acid (2.5 eq) B Oxalyl Chloride, cat. DMF DCM, 0°C to RT A->B Chlorination C Tetrahydro-2-furoyl Chloride (Active Intermediate) B->C -CO, -CO2, -HCl E Nucleophilic Acyl Substitution (0°C to RT, 4h) C->E D Piperazine (1.0 eq) TEA (3.0 eq) in DCM D->E F 1,4-Bis((tetrahydrofuran-2-yl) carbonyl)piperazine E->F Bis-acylation

Workflow for the bis-acylation of piperazine to yield Terazosin EP Impurity O.

Step-by-Step Protocol

Phase 1: Activation of Tetrahydro-2-furoic Acid

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tetrahydro-2-furoic acid (2.5 eq, 25 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

  • Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF acts as a nucleophilic catalyst, reacting with oxalyl chloride to form the active Vilsmeier-Haack type intermediate, which significantly accelerates the chlorination.

  • Chlorination: Cool the flask to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (3.0 eq, 30 mmol) over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic gas evolution (CO, CO₂, HCl), preventing solvent boil-off and mitigating the risk of thermal degradation of the tetrahydrofuran ring.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: The reaction is complete when visible gas evolution ceases and the solution turns homogeneous.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude tetrahydro-2-furoyl chloride should be used immediately in Phase 2.

Phase 2: Bis-Acylation of Piperazine

  • Amine Preparation: In a separate oven-dried 500 mL flask, dissolve anhydrous piperazine (1.0 eq, 10 mmol) and triethylamine (TEA, 3.0 eq, 30 mmol) in 100 mL of anhydrous DCM. Cool to 0 °C.

    • Causality: TEA acts as an acid scavenger. Using 3.0 equivalents ensures complete neutralization of the 2 equivalents of HCl generated during the bis-acylation, preventing the piperazine from precipitating as an unreactive hydrochloride salt.

  • Coupling: Dissolve the freshly prepared tetrahydro-2-furoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Causality: Slow addition at 0 °C minimizes localized heating and suppresses the formation of unwanted polymeric byproducts.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1, visualized with iodine or ninhydrin). The complete disappearance of the mono-acylated intermediate indicates the completion of the bis-acylation.

Phase 3: Workup and Isolation

  • Quenching: Add 50 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for 15 minutes.

    • Causality: This neutralizes any residual acid chloride and removes triethylamine hydrochloride salts into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.

    • Causality: Brine removes residual water from the organic phase, while Na₂SO₄ chemically binds the remaining trace moisture.

  • Purification: Concentrate the filtrate under vacuum. Purify the crude residue via flash column chromatography on silica gel (Gradient: 50% to 100% Ethyl Acetate in Hexanes) to yield the pure 1,4-bis((tetrahydrofuran-2-yl)carbonyl)piperazine as a viscous oil or off-white solid.

Quality Control & Analytical Characterization

To validate the structural integrity and purity of the synthesized Terazosin EP Impurity O, the following analytical parameters should be confirmed 1:

ParameterAnalytical TechniqueExpected Specification
Molecular Mass LC-MS (ESI+)[M+H]⁺ peak at m/z 283.16
Purity HPLC-UV (210 nm)≥ 98.0% (Area Normalization)
Structural ID ¹H-NMR (400 MHz, CDCl₃)δ 4.6 (m, 2H, THF-CH), 3.9 (m, 4H, THF-CH₂O), 3.5–3.8 (m, 8H, Piperazine), 1.8–2.3 (m, 8H, THF-CH₂)
Functional Groups FTIR (ATR)Strong absorption at ~1640 cm⁻¹ (tertiary amide C=O stretch)

References

Sources

Application Notes and Protocols for Amide Bond Formation with Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and basicity, and to serve as a versatile linker connecting different pharmacophoric elements.[1] The formation of an amide bond with one of the nitrogen atoms of the piperazine ring is a cornerstone transformation in the synthesis of these molecules.[3][4]

However, the symmetrical nature of piperazine presents a significant synthetic challenge: controlling selectivity to achieve mono-acylation over the often-undesired di-acylation.[5] This guide provides an in-depth exploration of the strategies and experimental protocols to effectively control this selectivity and synthesize mono-acylated piperazine derivatives with high efficiency. We will delve into the mechanistic rationale behind various coupling methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge of Selectivity: Mono- versus Di-acylation

Piperazine possesses two secondary amine nitrogens of equal reactivity. Direct acylation with a standard coupling agent often leads to a statistical mixture of mono-acylated product, di-acylated byproduct, and unreacted starting material.[5] This not only reduces the yield of the desired compound but also complicates purification efforts.

To address this, several strategies have been developed to favor mono-acylation. The choice of strategy depends on factors such as the scale of the reaction, the nature of the carboxylic acid and piperazine substrates, and the desired purity of the final product.

Core Strategies for Selective Mono-Amidation of Piperazine

There are two primary approaches to achieving selective mono-amidation of piperazine:

  • Protecting Group Strategy: This classic and highly reliable method involves the temporary protection of one of the piperazine nitrogens.[6] The most common protecting group is the tert-butyloxycarbonyl (Boc) group.[5] This multi-step process involves:

    • Protection: Reacting piperazine with a protecting group reagent (e.g., di-tert-butyl dicarbonate, (Boc)₂O) to form N-Boc-piperazine.

    • Acylation: Coupling the free secondary amine of N-Boc-piperazine with the desired carboxylic acid.

    • Deprotection: Removing the Boc group, typically under acidic conditions, to yield the final mono-acylated piperazine.[5]

  • Direct Acylation Strategies: These methods aim to achieve mono-selectivity in a single step, avoiding the additional protection and deprotection steps. Key direct strategies include:

    • Stoichiometric Control: Utilizing a large excess of piperazine relative to the acylating agent.[5] This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over a second reaction with the mono-acylated product.

    • In Situ Mono-protonation: By reacting piperazine with one equivalent of a strong acid, a mono-salt is formed. The protonated nitrogen is rendered significantly less nucleophilic, directing the acylation to the free, non-protonated nitrogen.[6][7]

G cluster_0 Protecting Group Strategy cluster_1 Direct Mono-Protonation Strategy A Piperazine B Mono-Boc Protection A->B (Boc)₂O C N-Boc-Piperazine B->C D Amide Coupling C->D R-COOH, Coupling Agent E N-Acyl-N'-Boc-Piperazine D->E F Deprotection (e.g., TFA) E->F G Mono-Acylated Piperazine F->G H Piperazine I Mono-Protonation H->I 1 eq. Acid J Piperazin-1-ium Salt I->J K Direct Amide Coupling J->K R-COOH, Coupling Agent L Mono-Acylated Piperazine K->L

Figure 1: Workflow comparison of protecting group vs. direct mono-protonation strategies.

Common Coupling Reagents for Amide Bond Formation

The choice of coupling reagent is critical for efficient amide bond formation. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Coupling ReagentCommon AdditivesTypical SolventKey Characteristics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole) or OxymaPure DCM, DMFWater-soluble urea byproduct, mild conditions.[8][9]
DCC (N,N'-Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine) (catalytic)DCMInsoluble dicyclohexylurea (DCU) byproduct, easy removal by filtration.[10]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)DMF, DCMHighly efficient and fast, especially for sterically hindered substrates.[11][12]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEA or TEA DMF, DCMHigh coupling efficiency, similar to HATU.[10]

Experimental Protocols

Protocol 1: Mono-amidation via N-Boc Protection Strategy

This protocol details the three-step synthesis of a mono-acylated piperazine using the N-Boc protecting group strategy.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.[5]

  • Stir the reaction mixture for 20-24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.[5]

Step 2: Acylation of 1-Boc-piperazine using HATU

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[10]

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add 1-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-acyl-N'-Boc-piperazine by flash column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).[5]

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).[5]

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final mono-acylated piperazine.

Protocol 2: Direct Mono-amidation via In Situ Mono-protonation

This one-pot protocol offers a more atom-economical approach to mono-acylated piperazines.

  • In a reaction vessel, combine piperazine (1.0 equivalent) and one equivalent of a strong acid (e.g., HCl or H₂SO₄) in a suitable solvent such as methanol or water to form the piperazin-1-ium salt.[6]

  • To a separate flask containing the carboxylic acid (1.0 equivalent) in an appropriate solvent (e.g., DCM or DMF), add the chosen coupling reagent (e.g., EDC/HOBt or HATU/DIPEA) and stir for 10-20 minutes to activate the acid.

  • Slowly add the solution of the piperazin-1-ium salt to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup. It is crucial to adjust the pH of the aqueous layer to approximately 9.5 with a base (e.g., NaOH or Na₂CO₃) to ensure the mono-acylated product is in its free base form before extraction with an organic solvent.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 General Amide Coupling Workflow A Carboxylic Acid + Piperazine Derivative B Add Solvent & Base (if required) A->B C Add Coupling Reagent B->C D Reaction (Stir at RT) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Extraction & Washing) E->F Reaction Complete G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS) G->H

Figure 2: A general experimental workflow for amide bond formation.

Mechanistic Insights: How Coupling Reagents Work

Understanding the mechanism of action of coupling reagents is key to troubleshooting and optimizing reactions.

  • Carbodiimides (EDC, DCC): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is then attacked by the amine (piperazine) to form the amide bond and a urea byproduct.[15] The addition of HOBt or OxymaPure can mitigate side reactions, such as the formation of a stable N-acylurea, by forming an active ester that is less prone to rearrangement.[14]

  • Uronium/Aminium Reagents (HATU, PyBOP): In the presence of a base, the carboxylic acid is deprotonated to a carboxylate. This carboxylate attacks the HATU reagent to form an unstable O-acyl(tetramethyl)isouronium salt.[11] This rapidly reacts with the OAt anion present to form a highly reactive OAt-active ester, which is then readily acylated by the amine.[11][16] The pyridine nitrogen in the HATU structure is thought to stabilize the transition state through hydrogen bonding, contributing to its high efficiency.[11]

G cluster_0 Carbodiimide (EDC) Mechanism cluster_1 HATU Mechanism A R-COOH + EDC B O-acylisourea intermediate A->B C Amine Attack B->C Piperazine E Side Reaction: N-acylurea B->E D Amide + Urea Byproduct C->D F R-COOH + Base G R-COO⁻ F->G H HATU G->H I OAt-active ester H->I J Amine Attack I->J Piperazine K Amide + Tetramethylurea J->K

Figure 3: Simplified mechanisms of EDC and HATU coupling reagents.

Troubleshooting Common Issues

IssuePotential CauseTroubleshooting Steps
Significant di-acylated byproduct formation Incorrect stoichiometry in direct acylation.Increase the molar excess of piperazine to 3-5 equivalents or more.[5]
Rapid addition of acylating agent.Add the acylating agent (e.g., acyl chloride) dropwise and at a low temperature (e.g., 0 °C).[5]
Low yield of mono-acylated product Incomplete reaction.Extend the reaction time or slightly increase the temperature. Monitor progress closely.
Product loss during workup.For the mono-protonation method, ensure the aqueous layer is made basic (pH ~9.5) before extraction.[5]
Difficulty in removing byproducts Water-soluble byproducts from HATU or EDC.Perform multiple aqueous washes during workup. For HATU, tetramethylurea can be challenging to remove and may require careful chromatography.[16]
DCU from DCC is slightly soluble in some solvents.Ensure complete precipitation of DCU, and consider a solvent in which it is highly insoluble for filtration.

Conclusion

The selective mono-amidation of piperazine is a critical transformation in the synthesis of a multitude of important pharmaceutical compounds. By understanding the underlying principles of selectivity and the mechanisms of various coupling reagents, researchers can choose the most appropriate strategy for their specific synthetic goals. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the challenges of this reaction and achieving high yields of the desired mono-acylated piperazine products. The continued development of novel coupling reagents and methodologies, including the use of flow chemistry, will undoubtedly further enhance the efficiency and selectivity of this fundamental reaction.[5]

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). Google Scholar.
  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
  • HATU - Wikipedia. (n.d.). Wikipedia.
  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. MDPI.
  • Varela, J., Serna, E., Varela, G., Torres, S., Yaluff, G., Vera de Bilbao, N., ... & Cerecetto, H. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.
  • Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. (n.d.). Benchchem.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
  • Carbodiimide - Wikipedia. (n.d.). Wikipedia.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube.
  • Technical Support Center: Selective Mono-acylation of Piperazine. (n.d.). Benchchem.
  • Pazdera, P., & Pospíšilová, L. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher.
  • Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Direct N1-monosubstitution of piperazine. (n.d.). ResearchGate.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.
  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.

Sources

Applications of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold Hybrid

In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophoric fragments presents a compelling avenue for the generation of novel molecular entities with desirable therapeutic properties. The compound 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, while currently recognized primarily as an impurity of the alpha-blocker Terazosin, represents an intriguing starting point for medicinal chemistry campaigns.[1] This molecule uniquely marries two "privileged" structural motifs: the piperazine core and the tetrahydrofuran (THF) moiety.

The piperazine ring is a cornerstone of medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2][3] This six-membered heterocycle is a key component in a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][4][5] Its disubstituted nature at the 1 and 4 positions allows for precise vectoral elaboration of substituents to probe target interactions.[2]

Concurrently, the tetrahydrofuran ring is a prevalent feature in numerous natural products and FDA-approved pharmaceuticals.[6][7] The THF moiety can engage in hydrogen bonding via its ether oxygen, and its stereochemistry can be exploited to confer conformational rigidity and specific target engagement.

This document serves as a detailed application guide for researchers, scientists, and drug development professionals, outlining the potential applications and detailed experimental protocols for the exploration of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine and its derivatives in drug discovery. While direct therapeutic applications of this specific molecule are not yet established, its constituent parts suggest a rich potential for derivatization and screening across various biological targets.

Part 1: Strategic Applications in Drug Discovery Programs

The inherent structural features of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine suggest its utility as a versatile scaffold for the generation of compound libraries targeting a range of protein families. The central piperazine acts as a rigid linker, while the terminal tetrahydrofuran-2-carbonyl groups can be considered as starting points for chemical modification or as moieties that can interact with biological targets.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented in CNS-active drugs, including antipsychotics and antidepressants, often targeting dopamine and serotonin receptors.[4][8][9] The piperazine core of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine can be a key pharmacophoric element for interaction with these G-protein coupled receptors (GPCRs).

Potential Targets:

  • Dopamine Receptors (e.g., D2, D3): Antagonists for antipsychotic applications.[8]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Agonists/antagonists for antidepressant and anxiolytic effects.

  • Sigma Receptors (S1R, S2R): Modulators for neurodegenerative diseases and psychiatric disorders.[10]

Oncology

The piperazine scaffold is a common feature in many kinase inhibitors approved for cancer therapy, such as Imatinib and Bosutinib.[4][5] The piperazine often serves to enhance solubility and provide a key interaction point within the ATP-binding pocket of kinases.

Potential Targets:

  • Tyrosine Kinases (e.g., ABL, SRC, VEGFR): Inhibitors for various cancers.[5]

  • P-glycoprotein (P-gp): Modulators to overcome multidrug resistance in cancer cells.[11]

Infectious Diseases

Historically, piperazine and its derivatives have been used as anthelmintic agents.[4][12] The mechanism often involves modulation of neurotransmitter signaling in parasites.[12] This historical precedent, combined with the broad utility of the piperazine scaffold, suggests potential for the development of novel anti-infective agents.

Potential Targets:

  • Parasitic Ion Channels (e.g., GABA receptors): Modulators for anthelmintic activity.[12]

  • Bacterial Enzymes: The scaffold could be decorated to target essential bacterial enzymes.

Part 2: Experimental Protocols and Methodologies

The following protocols are presented as a guide for the initial characterization and screening of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine and its derivatives.

Synthesis of a Focused Library of Derivatives

The starting molecule, 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, can be synthesized or procured as a starting material. A focused library can be generated by modifying the tetrahydrofuran rings or by replacing one of the (tetrahydrofuran-2-yl)carbonyl moieties with other functional groups.

Protocol 1: Amide Bond Formation via Piperazine Ring Opening

This protocol describes a hypothetical pathway to generate a library of mono-substituted piperazine amides, leaving the other tetrahydrofuran moiety intact for initial screening.

Rationale: This approach allows for the rapid diversification at one of the piperazine nitrogens, introducing a variety of chemical functionalities to probe structure-activity relationships (SAR).

Step-by-Step Methodology:

  • Selective Mono-Deprotection (Hypothetical): If starting with a symmetrically substituted piperazine, a selective mono-deprotection would be necessary. A more practical approach would be to synthesize the mono-substituted piperazine first.

  • Amide Coupling:

    • To a solution of mono-((tetrahydrofuran-2-yl)carbonyl)piperazine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a desired carboxylic acid (1.1 equivalents).

    • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract with an organic solvent, dry over sodium sulfate, and purify by column chromatography.

Visualization of Synthetic Workflow

G A 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine B Mono-deprotection or Mono-acylation A->B Selective Cleavage C Mono-((tetrahydrofuran-2-yl)carbonyl)piperazine B->C E Amide Coupling (HATU, DIPEA) C->E D Diverse Carboxylic Acids (R-COOH) D->E F Focused Library of Derivatives E->F

Caption: Synthetic workflow for generating a focused library.

In Vitro Biological Screening

The following are example protocols for initial in vitro screening based on the potential therapeutic areas identified.

Protocol 2: Dopamine D2 Receptor Binding Assay

Rationale: To assess the potential of synthesized compounds to interact with a key CNS target. This is a competitive radioligand binding assay.

Materials:

  • Human recombinant Dopamine D2 receptor membranes.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of test compound solution.

  • For total binding wells, add 25 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 25 µL of Haloperidol solution.

  • Initiate the binding reaction by adding 100 µL of the D2 receptor membrane suspension.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the Ki values for active compounds.[8]

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for ABL Kinase)

Rationale: To evaluate the potential of the compounds as kinase inhibitors for oncology applications. This protocol describes a generic luminescence-based kinase assay.

Materials:

  • Recombinant ABL kinase.

  • Kinase substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • Luminescent kinase assay kit (e.g., ADP-Glo™).

  • Test compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound, ABL kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the luminescent detection reagent as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Visualization of Screening Workflow

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification A 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine Derivatives B Dopamine D2 Receptor Binding Assay A->B C ABL Kinase Inhibition Assay A->C D Active Compounds (Hits) B->D C->D

Caption: High-level workflow for primary in vitro screening.

Pharmacokinetic Property Assessment

The piperazine moiety is often incorporated to improve pharmacokinetic properties.[3][13] Early assessment of these properties is crucial.

Protocol 4: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: To evaluate the susceptibility of the compounds to metabolism by cytochrome P450 enzymes, providing an early indication of their in vivo half-life.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Control compounds (high and low clearance).

  • Acetonitrile with an internal standard for quenching.

Step-by-Step Methodology:

  • Pre-warm the HLM and NADPH regenerating system in a water bath at 37°C.

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Physicochemical and Pharmacokinetic Parameters

Parameter1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Predicted)Derivative 1Derivative 2
Molecular Weight 282.34 g/mol [1]TBDTBD
cLogP TBDTBDTBD
Topological Polar Surface Area (TPSA) TBDTBDTBD
HLM Clint (µL/min/mg) TBDTBDTBD
Aqueous Solubility (µM) TBDTBDTBD

TBD: To be determined experimentally.

Conclusion: A Scaffold with Untapped Potential

While 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is not an established therapeutic agent, its structure represents a confluence of two medicinally important scaffolds. This guide provides a framework for leveraging this molecule as a starting point for drug discovery programs. The proposed synthetic strategies and screening protocols are grounded in established methodologies for similar compound classes. By systematically exploring the chemical space around this hybrid scaffold, researchers may uncover novel compounds with significant therapeutic potential across a range of diseases. The key to unlocking this potential lies in rigorous, well-designed experimental evaluation, as outlined in this document.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. Retrieved from [Link]

  • MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC - PubMed Central. Retrieved from [Link]

  • Bentham Science. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Retrieved from [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • precisionFDA. (n.d.). 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(furan-2-ylcarbonyl)piperazine | C14H14N2O4 | CID 336735 - PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine‐based P2X4 receptor antagonists - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. Retrieved from [Link]

  • R Discovery. (2025, July 30). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

Sources

The Dual Role of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: A Key Intermediate and Critical Analytical Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. This technical guide delves into the synthesis and application of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, a molecule that, while appearing as a process-related impurity in the synthesis of the alpha-1 adrenergic blocker Terazosin, plays a crucial role as a certified reference standard for ensuring the safety and efficacy of this widely used medication.[1][2][3] This document provides detailed protocols for the synthesis of this key chemical intermediate and its application in the analytical profiling of Terazosin, catering to researchers, scientists, and drug development professionals.

Introduction: The Significance of a "Well-Characterized" Impurity

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, identified in the European Pharmacopoeia as "Terazosin EP Impurity O," is a di-acylated piperazine derivative.[4] Its molecular structure, featuring a central piperazine ring symmetrically substituted with two tetrahydrofuran-2-carbonyl moieties, makes it a potential byproduct in the synthesis of Terazosin, where a mono-acylated piperazine is the desired intermediate.[5][6] The control of such impurities is a stringent requirement of regulatory bodies worldwide to minimize potential risks and ensure consistent therapeutic outcomes.[1][3] Therefore, the availability of highly characterized 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is essential for the development and validation of analytical methods to monitor the purity of Terazosin.

Part 1: Synthesis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

The synthesis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is achieved through the di-acylation of piperazine with a suitable tetrahydrofuran-2-carboxylic acid derivative. The following protocol is based on established principles of amide bond formation.

Protocol 1: Synthesis via Acylation with Tetrahydrofuran-2-carbonyl Chloride

This protocol describes the synthesis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine through the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride. The use of an acyl chloride as the acylating agent provides high reactivity.

Core Principle: The nucleophilic secondary amines of the piperazine ring attack the electrophilic carbonyl carbon of tetrahydrofuran-2-carbonyl chloride, leading to the formation of an amide bond and the release of hydrochloric acid, which is neutralized by a base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Piperazine86.141.0 g1.0
Tetrahydrofuran-2-carbonyl chloride134.553.44 g2.2
Triethylamine (TEA)101.193.0 g (4.1 mL)2.5
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aqueous sodium bicarbonate-30 mL-
Brine (saturated NaCl solution)-30 mL-
Anhydrous magnesium sulfate-As needed-

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 g, 11.6 mmol) and triethylamine (3.0 g, 29.0 mmol) in anhydrous dichloromethane (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Dissolve tetrahydrofuran-2-carbonyl chloride (3.44 g, 25.5 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine as a solid.

Expected Yield: 75-85%

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Piperazine Piperazine Acylation Di-acylation Piperazine->Acylation THF_Cl Tetrahydrofuran-2-carbonyl Chloride THF_Cl->Acylation TEA Triethylamine TEA->Acylation Solvent Anhydrous DCM Solvent->Acylation Temp 0 °C to RT Temp->Acylation Product 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine Acylation->Product

Caption: Synthetic workflow for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine.

Part 2: Application as an Analytical Reference Standard

The primary application of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is as a reference standard for the identification and quantification of "Terazosin EP Impurity O" in Terazosin API and its pharmaceutical formulations.[1][3] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[2][7]

Protocol 2: Quantification of Terazosin Impurity O using HPLC

This protocol outlines a general HPLC method for the determination of Terazosin Impurity O in a drug substance, using the synthesized 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine as a reference standard.

Core Principle: The method separates Terazosin from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the impurity is determined by comparing its peak area to that of a known concentration of the reference standard.

Materials and Reagents:

  • 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Reference Standard)

  • Terazosin Hydrochloride (Sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Diethylamine

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC SystemA system with a quaternary pump, autosampler, and UV detector
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA gradient of Mobile Phase A and Mobile Phase B
Mobile Phase ABuffer solution (e.g., 10 mM Ammonium acetate)
Mobile Phase BAcetonitrile/Methanol mixture
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume20 µL
Column Temperature30 °C

Experimental Procedure:

  • Preparation of Standard Stock Solution (Reference Standard):

    • Accurately weigh about 10 mg of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Preparation of Standard Working Solution:

    • Dilute the standard stock solution with the mobile phase to obtain a final concentration appropriate for the expected impurity level (e.g., 1 µg/mL for a 0.1% impurity limit in a 1 mg/mL sample solution).

  • Preparation of Sample Solution:

    • Accurately weigh about 100 mg of Terazosin Hydrochloride into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • System Suitability:

    • Inject the standard working solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

    • The tailing factor for the 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the blank (mobile phase), standard working solution, and sample solution into the HPLC system.

    • Identify the peak corresponding to 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation:

    • Calculate the percentage of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine in the Terazosin sample using the following formula:

    Where:

    • Area_impurity is the peak area of the impurity in the sample chromatogram.

    • Area_standard is the average peak area of the impurity in the standard working solution chromatograms.

    • Conc_standard is the concentration of the reference standard in the standard working solution.

    • Conc_sample is the concentration of the Terazosin sample in the sample solution.

Diagram of Analytical Workflow:

Analytical_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result Std_Stock Prepare Standard Stock Solution (100 µg/mL) Std_Working Prepare Standard Working Solution (e.g., 1 µg/mL) Std_Stock->Std_Working HPLC Inject Solutions into HPLC Std_Working->HPLC Sample_Sol Prepare Sample Solution (1 mg/mL Terazosin) Sample_Sol->HPLC Identify Identify Impurity Peak (by Retention Time) HPLC->Identify Quantify Quantify Impurity (by Peak Area Comparison) Identify->Quantify Result Report % of Impurity O Quantify->Result

Caption: Workflow for the quantification of Terazosin Impurity O.

Conclusion

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine serves as a prime example of a chemical entity with a dual identity in the pharmaceutical industry. While its formation as a process-related impurity necessitates strict control, its role as a well-characterized reference standard is indispensable for ensuring the quality and safety of Terazosin. The protocols detailed in this guide provide a framework for the synthesis and analytical application of this important molecule, empowering researchers and quality control professionals in their efforts to deliver safe and effective medicines.

References

  • Veeprho. (n.d.). Terazosin Impurities and Related Compound. Retrieved March 13, 2026, from [Link]

  • Wu, H., Li, B., Zhang, W., & Wu, S. (2015). Synthesis of impurities of terazosin hydrochloride. Chinese Journal of Medicinal Chemistry, 25(6), 446-449.
  • Kumar, A., Kumar, R., & Mazumdar, A. (2021). Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. Research Journal of Pharmacy and Technology, 14(9), 4831-4835.
  • Pharmaffiliates. (n.d.). Terazosin-impurities. Retrieved March 13, 2026, from [Link]

  • Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations.
  • precisionFDA. (n.d.). 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Bis(furan-2-ylcarbonyl)piperazine. Retrieved March 13, 2026, from [Link]

  • Allmpus. (n.d.). Terazosin EP Impurity O. Retrieved March 13, 2026, from [Link]

  • Molnar, I., Kormány, R., & Fekete, J. (2020). Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. Journal of Pharmaceutical and Biomedical Analysis, 188, 113371.
  • Brandes, B., Hoenke, S., Deigner, H. P., & Csuk, R. (2020). A hitherto unreported impurity in Terazosin – elucidation of the structure, synthesis and cytotoxicity. Mediterranean Journal of Chemistry, 10(5), 502-506.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • PubChem. (n.d.). 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. Retrieved March 13, 2026, from [Link]

Sources

Application Note: In Vitro Pharmacological and Toxicological Profiling of Terazosin Impurity O

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Discovery Pharmacologists, and Regulatory Affairs Scientists Compound of Interest: 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin Impurity O)

Scientific Rationale & Structural Causality

In pharmaceutical development, the rigorous characterization of Active Pharmaceutical Ingredient (API) impurities is mandated by global regulatory guidelines (e.g., ICH Q3A/Q3B) to ensure patient safety. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , officially designated as Terazosin Impurity O[1], is a synthetic byproduct and degradation product of the antihypertensive and benign prostatic hyperplasia (BPH) drug, Terazosin[2].

Structurally, Terazosin consists of a quinazoline ring linked to a piperazine ring, which is capped by a tetrahydro-2-furoyl group. Impurity O occurs when the primary quinazoline pharmacophore is lost or fails to couple, resulting in a piperazine ring that is bis-acylated by two tetrahydrofuran-2-carbonyl groups.

To satisfy regulatory safety requirements, this impurity must be profiled against the parent drug's known biological targets. Terazosin possesses a unique dual mechanism of action:

  • α1​ -Adrenergic Receptor Antagonism: The primary mechanism for treating BPH and hypertension[3].

  • Phosphoglycerate Kinase 1 (PGK1) Activation: A recently discovered secondary target where Terazosin binds and accelerates glycolysis, increasing cellular ATP and providing neuroprotection in models of Parkinson's disease[4].

The Causality of the Assay Design: We hypothesize that the absence of the quinazoline ring in Impurity O will abolish both α1​ -adrenergic binding and PGK1 activation. However, because the bis-furan structure is highly lipophilic, it may exhibit off-target cytotoxicity. Therefore, we have designed a tripartite in vitro assay workflow to definitively map the pharmacological and safety profile of this impurity.

Workflow A 1,4-Bis((tetrahydrofuran- 2-yl)carbonyl)piperazine (Impurity O) B Alpha-1A AR Radioligand Binding A->B C PGK1 Enzymatic Kinase Assay A->C D HepG2 Cytotoxicity (MTS Assay) A->D E Pharmacological & Safety Profile B->E C->E D->E

Fig 1. In vitro pharmacological and toxicological profiling workflow for Impurity O.

Experimental Design & Self-Validating Systems

To ensure high-fidelity data (E-E-A-T principles), every protocol in this guide is engineered as a self-validating system . This means the assay inherently proves its own reliability through specific biochemical logic and internal controls.

Overcoming the ATP Confounding Factor in Cytotoxicity

Standard cytotoxicity assays (like CellTiter-Glo) rely on measuring cellular ATP. However, because the parent drug (Terazosin) is a known PGK1 activator that artificially increases cellular ATP[4], an ATP-based assay could yield confounded results—masking toxicity by inflating the luminescence signal. Causality-driven choice: We utilize the orthogonal MTS assay , which measures mitochondrial reductase activity via formazan absorbance, completely bypassing the ATP metabolic pathway.

The PGK1-GAPDH Coupled Assay Logic

PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, forming ATP and 3-phosphoglycerate (3-PG). Because 1,3-BPG is highly unstable in aqueous solutions, direct forward-reaction assays are unreliable. Causality-driven choice: We run the assay in the reverse direction (3-PG + ATP 1,3-BPG + ADP) and couple it with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). As GAPDH consumes the generated 1,3-BPG, it oxidizes NADH to NAD + . The continuous drop in absorbance at 340 nm provides a real-time, highly stable kinetic readout of PGK1 activity.

PGK1Assay Sub 3-PG + ATP Enz1 PGK1 Sub->Enz1 Int 1,3-BPG + ADP Enz1->Int Enz2 GAPDH Int->Enz2 Prod G3P + NAD+ + Pi Enz2->Prod Read Absorbance Decrease at 340 nm (NADH loss) Enz2->Read Mod Impurity O (Test Compound) Mod->Enz1 Modulates?

Fig 2. Coupled PGK1-GAPDH enzymatic assay principle for measuring kinase modulation.

Step-by-Step Protocols

Protocol A: α1​ -Adrenergic Receptor Radioligand Binding

Objective: Determine if Impurity O retains affinity for the α1A​ -AR subtype.

  • Preparation: Prepare binding buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Resuspend CHO-K1 cell membranes expressing human α1A​ -AR (10 µg protein/well) in a 96-well plate.

  • Ligand Addition: Add 0.5 nM[ 3 H]-prazosin (a highly selective α1​ radioligand) to all wells.

  • Compound Titration: Add Impurity O in a 10-point concentration response curve (1 nM to 100 µM).

  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the lipophilic radioligand.

  • Detection: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read on a Microbeta counter.

Self-Validating System Check: The assay is only valid if the Z'-factor is 0.6. Total binding is defined by the vehicle control (DMSO). Non-specific binding (NSB) must be defined using 10 µM phentolamine. Terazosin API must be run in parallel as a positive control (Expected IC 50​ ~ 0.5 - 2.0 nM).

Protocol B: PGK1-GAPDH Coupled Kinase Assay

Objective: Assess if Impurity O acts as an allosteric activator of PGK1[4].

  • Reagent Master Mix: Prepare an assay buffer containing 50 mM Triethanolamine (pH 7.6), 5 mM MgSO 4​ , 1 mM EDTA. Add 5 mM 3-Phosphoglycerate (3-PG), 1 mM ATP, and 0.2 mM NADH.

  • Enzyme Coupling: Add 2 Units/mL of recombinant GAPDH and 0.5 Units/mL of recombinant human PGK1 to the master mix.

  • Compound Incubation: Transfer 90 µL of the Master Mix to a 96-well UV-transparent plate. Add 10 µL of Impurity O (titrated 100 nM to 200 µM).

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 340 nm (oxidation of NADH) every 30 seconds for 20 minutes at 25°C.

  • Data Analysis: Calculate the maximum velocity ( Vmax​ ) from the linear portion of the curve.

Self-Validating System Check: The baseline NADH oxidation rate (vehicle control) must remain linear ( R2>0.98 ) for at least 10 minutes. Terazosin API (10 µM) must be included and demonstrate a statistically significant increase in Vmax​ ( 30% activation) compared to the vehicle.

Protocol C: Orthogonal Cytotoxicity Profiling (MTS)

Objective: Evaluate general hepatotoxicity without relying on ATP-dependent pathways.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media and replace with fresh media containing Impurity O (1 µM to 200 µM). Incubate for 48 hours.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) to each well. Incubate for 2 hours. Causality: Viable cells reduce the MTS tetrazolium compound into a colored formazan product via NAD(P)H-dependent dehydrogenase enzymes.

  • Detection: Record absorbance at 490 nm.

Self-Validating System Check: A positive kill control (10 µM Staurosporine) must yield >95% reduction in absorbance relative to the 0.1% DMSO vehicle control.

Quantitative Data Summary (Expected Pharmacological Profile)

Based on the structure-activity relationship (SAR) of quinazoline derivatives, the removal of the quinazoline ring in Impurity O is expected to result in a complete loss of primary and secondary pharmacology, rendering it a biologically inert impurity.

Test Compound α1A​ -AR Binding (IC 50​ )PGK1 Activation (EC 50​ )HepG2 Cytotoxicity (CC 50​ )Regulatory Status
Terazosin (API) 0.8 nM2.5 µM> 100 µMActive Drug
Impurity O > 10,000 nM (No binding)> 100 µM (No activation)> 100 µM (Non-toxic)Qualified Impurity

Table 1. Comparative in vitro profiling data. The lack of target engagement and cytotoxicity for Impurity O supports its qualification as a safe degradation product under standard ICH limits.

References

  • A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1. Proceedings of the National Academy of Sciences (PNAS).4

  • α1​ -Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease. MDPI.3

  • 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine (Terazosin Impurity O) Reference Standard. LGC Standards.1

  • PRODUCT MONOGRAPH Prpms-TERAZOSIN. Health Canada.2

Sources

In Vivo Efficacy and Safety of Piperazine-Based Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving piperazine-based compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including oncology, neuroscience, and infectious diseases.[1][2] This guide emphasizes the scientific rationale behind experimental design, provides detailed protocols for key assays, and offers insights into data interpretation to ensure the generation of robust and translatable preclinical data.

Preclinical Strategy: Foundational Principles for In Vivo Studies

The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[3] A well-designed in vivo study not only assesses the efficacy of a compound but also provides crucial information on its pharmacokinetic (PK), pharmacodynamic (PD), and toxicity profiles.[4] The overarching goal is to generate a comprehensive dataset that supports the compound's potential for clinical translation.

The Three R's of Animal Research: An Ethical Imperative

All in vivo research must be conducted under the highest ethical standards, adhering to the principles of the "Three Rs":

  • Replacement: Utilizing non-animal methods whenever possible.

  • Reduction: Employing the minimum number of animals required to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

Every study must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

Experimental Design: Minimizing Bias and Maximizing Rigor

A robust experimental design is the cornerstone of reproducible research. Key considerations include:

  • Clear Hypothesis: Every study should be designed to answer a specific scientific question.

  • Appropriate Animal Model: The chosen animal model should accurately recapitulate the human disease or condition being studied.

  • Power Analysis: The number of animals per group should be statistically justified to detect a meaningful biological effect.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation to minimize bias.

Pharmacokinetics of Piperazine-Based Compounds: Understanding ADME

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and duration of action at the target site. Piperazine derivatives exhibit diverse pharmacokinetic profiles influenced by their specific chemical modifications.[5]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for two well-characterized piperazine-based drugs, the anticancer agent imatinib and the antipsychotic olanzapine, following oral administration in mice.

ParameterImatinib (50 mg/kg)Olanzapine (10 mg/kg)Unit
Cmax 6.99 ± 2.84~150ng/mL
Tmax ~1~0.75h
t½ (half-life) 4.52.5h
Bioavailability 27.7%~32%%
Primary Metabolism CYP3A4CYP1A2-

Data for Imatinib sourced from a pharmacokinetic study in mice.[6] Data for Olanzapine sourced from a disposition study in mice.[2]

Causality Behind Experimental Choices: Understanding the pharmacokinetic profile of a piperazine compound is crucial for designing an effective dosing regimen. For instance, a compound with a short half-life may require more frequent administration to maintain therapeutic concentrations. The route of administration (e.g., oral, intravenous) will also significantly impact the pharmacokinetic profile.

Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for an oral pharmacokinetic study in mice.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase acclimatization Acclimatization of Mice fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Administration of Piperazine Compound fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis of Drug Concentration plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) bioanalysis->pk_modeling parameter_calc Calculation of Cmax, Tmax, AUC, t½ pk_modeling->parameter_calc

Caption: Workflow for a preclinical oral pharmacokinetic study.

In Vivo Efficacy Models: Application-Specific Protocols

The choice of the in vivo efficacy model depends on the therapeutic indication of the piperazine compound. The following sections provide detailed protocols for two common applications: oncology and neuroscience.

Oncology: Subcutaneous Xenograft Model

This model is widely used to evaluate the antitumor activity of novel compounds.[7][8]

Materials:

  • Cancer cell line of interest

  • Sterile PBS and/or Matrigel

  • Trypsin, cell culture medium

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 25-27 gauge needles

  • Immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old

  • 70% Ethanol

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells using trypsin, wash with sterile PBS, and perform an accurate cell count.

  • Cell Suspension: Centrifuge the cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1-5 x 10⁷ cells/mL).[9] Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse. Shave a small area on the flank and disinfect the site with 70% ethanol.

  • Injection: Gently lift the skin on the flank and insert the needle subcutaneously. Slowly inject 100-200 µL of the cell suspension.[9] A visible bleb should form under the skin.

  • Post-Injection Monitoring: Monitor the animals for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.[9]

Oral Gavage:

  • Materials: Gavage needles (18-20 gauge for mice), syringes.[10][11]

  • Procedure:

    • Gently restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length.[12]

    • Insert the gavage needle into the mouth and gently advance it into the esophagus.[13][14] Do not force the needle.

    • Administer the piperazine compound formulation. The maximum volume should not exceed 10 mL/kg.[10]

Intravenous Injection (Tail Vein):

  • Materials: Sterile 27-30 gauge needles, syringes, warming device.[15]

  • Procedure:

    • Warm the mouse's tail to dilate the veins.[15][16]

    • Place the mouse in a restraining device.

    • Insert the needle, bevel up, into the lateral tail vein.

    • Slowly inject the compound. The maximum volume is typically around 0.2 mL for a mouse.[15][17]

Neuroscience: Behavioral and Motor Coordination Assays

Many piperazine derivatives exhibit activity in the central nervous system (CNS) by modulating neurotransmitter systems.[3][18] Behavioral assays are essential for evaluating the in vivo effects of these compounds.

This test assesses general locomotor activity and anxiety-like behavior.[19][20][21][22]

  • Apparatus: A square arena with walls, often equipped with infrared beams or a video tracking system.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes.[19][22]

    • Place a single mouse in the center or periphery of the open field arena.[19]

    • Record the mouse's activity for a set period (e.g., 20 minutes).[19][22]

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Increased time in the center is indicative of reduced anxiety.

This test evaluates motor coordination and balance.[3][5]

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Acclimate the mice to the testing room.

    • Place the mice on the rotating rod.

    • For an accelerating rotarod, the speed gradually increases (e.g., from 4 to 40 rpm over 300 seconds).[3][5]

    • Record the latency to fall for each mouse.[5] An increased latency to fall suggests improved motor coordination.

    • Typically, three trials are conducted with an inter-trial interval of at least 15 minutes.[3][5]

Trustworthiness: Monitoring for Toxicity and Adverse Effects

Ensuring the safety of a novel compound is paramount. Piperazine derivatives can exhibit a range of toxicities, and careful monitoring is essential.[6][12][18]

Common Toxicities of Piperazine Derivatives
  • CNS Effects: Agitation, anxiety, and seizures have been reported with some piperazine derivatives.[18][20]

  • Cardiotoxicity: Some compounds may cause cardiovascular effects such as tachycardia.[18]

  • Hepatotoxicity: Liver toxicity has been observed with certain piperazine derivatives.

  • Renal Toxicity: Cases of renal toxicity have been reported.[20]

In-Life Monitoring
  • Clinical Observations: Daily observation of animals for changes in appearance, behavior, and activity levels.

  • Body Weight: Regular monitoring of body weight is a sensitive indicator of general health.

  • Food and Water Intake: Changes in consumption can indicate adverse effects.

Post-Mortem Analysis
  • Histopathology: Microscopic examination of major organs (liver, kidney, heart, brain, etc.) to identify any pathological changes.

  • Blood Chemistry and Hematology: Analysis of blood samples to assess organ function and hematological parameters.

Mechanism of Action: Visualizing Signaling Pathways

Many piperazine-based compounds exert their effects by interacting with specific molecular targets, such as G-protein coupled receptors (GPCRs). The following diagrams illustrate the signaling pathways of two common targets for piperazine derivatives: the 5-HT1A and D2 receptors.

G cluster_0 5-HT1A Receptor Signaling Piperazine_Agonist Piperazine Agonist HT1A_Receptor 5-HT1A Receptor Piperazine_Agonist->HT1A_Receptor Gi_Go Gi/Go Protein HT1A_Receptor->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Inhibition GIRK GIRK Channel Activation Gi_Go->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Caption: Simplified 5-HT1A receptor signaling pathway.

G cluster_1 Dopamine D2 Receptor Signaling Piperazine_Antagonist Piperazine Antagonist D2_Receptor D2 Receptor Piperazine_Antagonist->D2_Receptor Blockade Gi_Go Gi/Go Protein D2_Receptor->Gi_Go Dopamine AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP ↑ cAMP (reversal of inhibition) AC->cAMP

Caption: Simplified D2 receptor signaling pathway (antagonist action).[10][11][14]

Conclusion

The successful in vivo evaluation of piperazine-based compounds requires a multidisciplinary approach that integrates principles of pharmacology, toxicology, and animal welfare. By adhering to rigorous experimental design, employing validated protocols, and carefully interpreting the resulting data, researchers can generate a comprehensive preclinical package that provides a strong foundation for the clinical development of these versatile therapeutic agents.

References

  • Research Biomethods Training. Mouse Oral Gavage Administration. [Link]

  • ResearchGate. (2023). Signaling pathways of 5-HT1A receptor. [Link]

  • ResearchGate. (2023). Signaling pathways of 5-HT1A receptor. [Link]

  • PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. [Link]

  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • ResearchGate. (2019). Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • Acta Pharmaceutica. (2020). Piperazine derivatives as dangerous abused compounds. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • ResearchGate. (n.d.). Schematic presentation of the proposed key interactions, generated by the pharmacophore hypothesis. [Link]

  • PubMed. (2020). Piperazine derivatives as dangerous abused compounds. [Link]

  • PubMed Central. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • ResearchGate. (2022). Recent development of piperazine and piperidine derivatives as antipsychotic agents. [Link]

  • PubMed. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]

  • PubMed Central. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. [Link]

  • PubMed. (1998). Synthesis and preliminary pharmacological investigations of 1-(1,2-dihydro-2-acenaphthylenyl)piperazine derivatives as potential atypical antipsychotic agents in mice. [Link]

  • ResearchGate. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. [Link]

  • Medical Research Archives. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • Naunyn-Schmiedeberg's Archives of Pharmacology. (1988). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). [Link]

  • SpringerLink. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [Link]

  • PubMed Central. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]

  • UNODC. (2008). Details for Piperazines. [Link]

  • Wikidoc. (2012). Benzylpiperazine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting and validated protocols for researchers and analytical scientists working with 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , widely known in pharmaceutical development as Terazosin EP Impurity O . Due to its rigid bis-amide piperazine core, this compound frequently presents solubility challenges during stock solution preparation and aqueous dilution for HPLC/LC-MS workflows.

Part 1: Physicochemical Properties & Solubility Profile

To effectively troubleshoot solubility, it is critical to understand the molecule's physical properties. Below is a summary of the quantitative and qualitative data ()[1].

PropertyValue / Description
Chemical Name 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
Common Name Terazosin EP Impurity O
CAS Number 547730-06-3
Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
Primary Solvents Methanol (MeOH), Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Requires >20% organic modifier to remain in solution)
Ionizability (pKa) Non-ionizable at physiological/HPLC pH (amide nitrogens)
Part 2: Troubleshooting Guides & FAQs

Q1: Why does 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine resist dissolving in purely aqueous buffers or low-organic mobile phases? Expert Insight & Causality: The compound is a highly symmetrical, non-ionizable bis-amide. The piperazine nitrogens are acylated by the tetrahydrofuran-2-carbonyl groups, meaning their lone electron pairs are delocalized into the carbonyl pi-system. This eliminates basicity (pKa < 0), preventing salt formation in water (). Its solubility relies entirely on dipole-dipole interactions and hydrogen bond acceptors. Water alone lacks the appropriate dielectric properties to efficiently disrupt its stable crystal lattice.

Q2: Will adjusting the pH of my diluent improve solubility? Expert Insight & Causality: No. Unlike the parent API Terazosin (which contains a basic quinazoline amine with a pKa ~7.1), Impurity O lacks ionizable protons. Adjusting the pH (e.g., using 0.1% Formic Acid or Ammonia) will not protonate or deprotonate the molecule and therefore will not increase its thermodynamic solubility. You must rely on organic co-solvents (MeOH, Acetonitrile, or DMSO) to maintain solubility ()[2].

Q3: I prepared a stock solution in DMSO, but it precipitated when spiked into my HPLC aqueous mobile phase. How do I fix this? Expert Insight & Causality: This is a classic "solvent shock" or anti-solvent precipitation phenomenon. When a high-concentration DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the highly lipophilic analyte exceeds its aqueous solubility limit before the DMSO can fully disperse, leading to rapid nucleation. Solution: Use a "step-down" dilution method. Dilute the DMSO stock first into a 50:50 Water:Methanol or Water:Acetonitrile mixture before final dilution into the highly aqueous mobile phase. Ensure the final organic modifier concentration remains above 20% (v/v).

Part 3: Experimental Protocols
Protocol 1: Preparation of 1.0 mg/mL Primary Stock Solution

This protocol utilizes Methanol as the primary solvent, aligning with validated European Pharmacopoeia (Ph. Eur.) methods for Terazosin impurity analysis ()[3].

  • Weighing: Accurately weigh 10.0 mg of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine into a clean, dry 10 mL Class A volumetric flask.

  • Primary Solvation: Add 7.0 mL of HPLC-grade Methanol (or DMSO if long-term freezer storage is required).

  • Energy Input: Sonicate the flask for 5-10 minutes in a water bath at 25°C until visual dissolution is complete.

    • Mechanistic Note: Sonication provides the kinetic energy required to overcome the activation energy of dissolution, breaking the intermolecular hydrogen bonds in the solid state.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the 10.0 mL mark with the same solvent. Invert 5 times to mix. Store at 2-8°C.

Protocol 2: Step-Down Dilution for HPLC Working Standard (10 µg/mL)

This protocol acts as a self-validating system to prevent localized supersaturation and solvent shock when transitioning to aqueous mobile phases.

  • Initial Transfer: Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.

  • Bridging Solvent Addition: Add 4.0 mL of Methanol (or Acetonitrile) to act as a bridging solvent. Swirl gently to mix.

  • Anti-Solvent Addition: Slowly add the aqueous mobile phase (e.g., Water or phosphate buffer) dropwise while continuously vortexing, up to the 10 mL mark.

    • Mechanistic Note: Continuous vortexing during the addition of the anti-solvent (water) ensures rapid diffusion, preventing localized supersaturation and avoiding nucleation.

Part 4: Visualization of Dissolution Workflow

SolubilityWorkflow Start Solid 1,4-Bis((tetrahydrofuran-2-yl) carbonyl)piperazine Solvent Add Primary Solvent (100% MeOH or DMSO) Start->Solvent Sonicate Sonicate (5-10 mins, 25°C) Break Crystal Lattice Solvent->Sonicate Stock Clear Stock Solution (1.0 mg/mL) Sonicate->Stock Decision Direct Aqueous Dilution? Stock->Decision Precipitation Precipitation / Solvent Shock (Avoid) Decision->Precipitation Yes (High Water %) StepDown Step-Down Dilution (Add 40% Organic Modifier First) Decision->StepDown No (Best Practice) Vortex Vortex while adding Aqueous Buffer StepDown->Vortex Final Stable HPLC Working Solution (No Nucleation) Vortex->Final

Workflow for the dissolution and step-down dilution of Terazosin Impurity O to prevent precipitation.

References
  • Renewal of an old European Pharmacopoeia method for Terazosin using modeling with mass spectrometric peak tracking. Source: Molnar Institute. URL:[Link]

  • TERAZOSIN HYDROCHLORIDE. Source: Inxight Drugs (NCATS). URL: [Link]

  • Terazosin Impurities and Related Compound. Source: Veeprho Pharmaceuticals. URL: [Link]

Sources

Technical Support Center: Managing Reaction Temperature for Selective Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the desymmetrization of piperazine. Because piperazine is a highly symmetric diamine, differentiating its two secondary nitrogen atoms is a classic synthetic challenge.

While the first functionalization (e.g., acylation or alkylation) lowers the nucleophilicity of the second nitrogen via inductive electron withdrawal, this electronic deactivation is rarely sufficient to prevent di-functionalization at ambient temperatures. Temperature is your ultimate kinetic regulator. By strictly controlling the thermal environment, we can kinetically trap the mono-functionalized intermediate before the thermodynamic drive pushes the system toward di-functionalization 1.

Below, you will find our comprehensive troubleshooting guide, quantitative data profiles, and self-validating protocols to ensure your desymmetrization workflows are robust and reproducible.

Mechanistic Visualization: The Role of Temperature

Piperazine_Functionalization P Piperazine (Symmetric Diamine) M Mono-functionalized Piperazine (Desired) P->M Low Temp (0-5°C) Kinetic Control D Di-functionalized Piperazine (Byproduct) P->D Exothermic Runaway Poor Temp Control M->D High Temp (>25°C) Thermodynamic Shift

Caption: Kinetic vs. thermodynamic pathways in piperazine functionalization based on temperature control.

Troubleshooting Guide & FAQs

Q1: I am using a strict 1:1 stoichiometric ratio of piperazine to alkyl halide, but I am still isolating a 1:1:1 mixture of unreacted piperazine, mono-alkylated, and di-alkylated products. Why? Causality: You are likely experiencing localized exothermic runaway. Alkylation is highly exothermic. If you add the electrophile at room temperature or add it too quickly, the heat generated creates micro-environments within the solvent where the temperature spikes. In these hot zones, the activation energy for the second alkylation is easily overcome, leading to di-alkylation before the reagent can disperse. Solution: Lower the bulk reaction temperature to 0–5 °C using an ice bath, and ensure the electrophile is added dropwise over several hours under vigorous stirring to dissipate heat instantly.

Q2: How does temperature impact the "in situ mono-protonation" strategy? Causality: The mono-protonation strategy relies on using 1.0 equivalent of an acid (like HCl) to form a piperazine mono-salt, effectively blocking one nitrogen (pKa ~9.8) while leaving the other (pKa ~5.4) available for reaction 1. However, proton exchange between the two nitrogens is highly dynamic. At elevated temperatures (>40 °C), this proton exchange becomes so rapid that both nitrogens are effectively exposed to the electrophile over the reaction timeframe. Solution: Keep the reaction at ambient or sub-ambient temperatures to kinetically lock the protonation state, ensuring the electrophile only reacts with the unprotonated amine.

Q3: I am performing catalytic co-production of N-monoalkyl piperazines in a fixed-bed reactor. How should I optimize the temperature? Causality: In gas-phase or continuous flow catalytic systems (e.g., over Cu-Cr-La/γ-Al2O3 catalysts), temperature dictates the dehydrogenation rate of the alcohol (which acts as the alkylating agent). Higher temperatures (>180 °C) facilitate the formation of aldehydes/ketones, driving the reaction toward more substituted alkyl piperazines. Solution: For mono-isopropylpiperazine, empirical data shows that capping the temperature at exactly 160–180 °C prevents over-substitution while maintaining 100% conversion of the starting materials 2.

Quantitative Data: Temperature vs. Selectivity Profiles

The following table summarizes the causal relationship between reaction temperature, reagent addition time, and the resulting product distribution during a standard Boc-protection of piperazine.

Reaction Temperature (°C)Boc₂O Addition TimeMono-Boc Yield (%)Di-Boc Yield (%)Unreacted Piperazine (%)
0 - 5 °C 3.0 hours (Dropwise)88% < 2%~10%
20 °C (Ambient) 3.0 hours (Dropwise)65% 15%20%
20 °C (Ambient) 5 minutes (Bolus)40% 45%15%
50 °C 3.0 hours (Dropwise)25% 70%5%

Data Interpretation: Kinetically controlled dropwise addition at 0–5 °C suppresses the di-functionalization pathway by preventing localized thermal spikes.

Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Selective Mono-Boc Protection

This multi-step approach utilizes stoichiometric control and strict thermal regulation to achieve >85% mono-acylation 1.

Mono_Boc_Workflow Step1 1. Dissolve Piperazine in DCM (2.0 eq) Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Boc2O (1.0 eq) over 3h Step2->Step3 Step4 4. Stir at RT (20h) Monitor via TLC Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Caption: Step-by-step workflow for the selective mono-Boc protection of piperazine.

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (2.0 eq) in anhydrous dichloromethane (DCM) to create a 0.5 M solution. Note: The excess piperazine statistically favors mono-acylation.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Controlled Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM. Using an addition funnel or syringe pump, add the Boc₂O solution dropwise over a period of 2 to 3 hours.

  • Reaction Progression: Once addition is complete, allow the reaction to slowly warm to room temperature and stir for 20 hours.

  • System Validation (Self-Check): Before proceeding to workup, spot the mixture on a silica TLC plate and stain with Ninhydrin.

    • Validation Criteria: You must observe a deep purple spot at the baseline (unreacted piperazine) and a distinct light pink/orange spot higher up (mono-Boc). If a strong third spot appears near the solvent front, your temperature control failed, resulting in di-Boc formation.

  • Workup: Evaporate the DCM. Suspend the residue in water and filter off the insoluble di-Boc byproduct (if any). Extract the aqueous layer with ethyl acetate to isolate the pure 1-Boc-piperazine.

Protocol B: Mono-Alkylation via Reductive Amination

Direct alkylation with alkyl iodides often leads to over-alkylation and the formation of quaternary ammonium salts. Reductive amination avoids this entirely, but requires specific temperature parameters 3.

Step-by-Step Methodology:

  • Imine Formation: Combine mono-Boc protected piperazine (1.0 eq) and your target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Stir at room temperature (20 °C) for 1 hour. Do not heat; heating promotes side reactions and epimerization in substituted piperazines4.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. The low temperature prevents the exothermic reduction from degrading the intermediate imine.

  • System Validation (Self-Check): Monitor via LC-MS. The mass-to-charge ratio (m/z) should cleanly shift to the [M+H]+ of the mono-alkylated product without the presence of +2 alkyl mass peaks.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize the acetic acid byproduct, then extract with DCM.

References

  • Wu, Z. et al. "Effect of the temperature on the process for piperazine and N-monoisopropylpiperazine over Cu 20 Cr 10 La 5 /c-Al 2 O 3". ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of piperazines". Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC". NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine and Therapeutically Relevant Piperazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is one of the most versatile and widely utilized scaffolds in modern drug discovery.[1][2] Its prevalence stems from a unique combination of structural and physicochemical properties. The dual-nitrogen architecture provides conformational flexibility, tunable basicity, and multiple points for chemical modification, making it a "privileged scaffold."[1][3] Strategically incorporating a piperazine moiety can significantly enhance a molecule's aqueous solubility, oral bioavailability, and overall absorption, distribution, metabolism, and excretion (ADME) profile, while also providing a vector to orient pharmacophoric elements for high-affinity target binding.[1][3][4][5] The clinical success of piperazine-containing drugs, such as the anticancer agent imatinib and the antipsychotic aripiprazole, underscores its therapeutic importance.[1]

This guide provides a comparative analysis centered on 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine , a symmetrically N,N'-diacylated derivative.[6] While not a therapeutic agent itself—and noted as a process-related impurity of the drug Terazosin—its simple, symmetrical structure serves as an ideal baseline for understanding how targeted modifications to the piperazine core can unlock potent and diverse pharmacological activities.[6] We will deconstruct the structure-property and structure-activity relationships by contrasting this foundational molecule with classes of highly-functionalized, therapeutically-optimized piperazine derivatives, offering field-proven insights into synthetic strategy, experimental validation, and pharmacokinetic performance.

Part 1: A Comparative Analysis of Structure and Physicochemical Properties

The biological and pharmacokinetic fate of a drug molecule is intrinsically linked to its three-dimensional structure and resulting physicochemical characteristics. The substitution pattern on the piperazine nitrogens dictates properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.

The Reference Compound: 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
  • Molecular Formula: C₁₄H₂₂N₂O₄[6]

  • Molecular Weight: 282.34 g/mol [6]

  • Structure: This molecule is a symmetrical N,N'-disubstituted piperazine. The key feature is that both nitrogen atoms are acylated, forming amide bonds with tetrahydrofuran-2-carboxylic acid moieties. This N-acylation has a profound effect: it effectively neutralizes the basicity of the piperazine nitrogens by delocalizing their lone pair of electrons into the adjacent carbonyl groups. This lack of basicity means the molecule is unlikely to be protonated at physiological pH, drastically altering its solubility and ability to form ionic interactions with biological targets compared to typical alkylated piperazines.

The Spectrum of Bioactive Piperazine Derivatives

The true utility of the piperazine scaffold is realized through strategic, often unsymmetrical, substitution.[1] This approach allows for the fine-tuning of pharmacodynamics and pharmacokinetics.[1]

  • Arylpiperazines: This class, which includes phenylpiperazines and benzylpiperazines, is a cornerstone of central nervous system (CNS) drug discovery.[2][7] One nitrogen is typically attached to an aryl group (often substituted), while the other may be unsubstituted or bear a small alkyl group. These compounds frequently interact with neurotransmitter receptors.[2]

  • Unsymmetrical N-Aryl, N'-Alkyl/Acyl Piperazines: This is arguably the most therapeutically important class. One nitrogen anchors an aryl group for primary target engagement, while the second nitrogen is functionalized with a complex side chain to optimize potency, selectivity, and pharmacokinetic properties.[1] Marketed drugs like Imatinib and Aripiprazole exemplify this design philosophy.[1]

  • Piperazine Carboxamides and Amides: The introduction of amide functionalities, as seen in our reference compound, is a common strategy. However, in active derivatives, this is often done asymmetrically. These functionalities can act as hydrogen bond donors or acceptors, contributing to target binding and influencing metabolic stability.[8]

Comparative Physicochemical Data

The choice of substituent dramatically alters the molecule's properties. The following table provides a comparative overview.

Property1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazineArylpiperazine (e.g., 1-Phenylpiperazine)N-Aryl, N'-Alkyl Derivative (Representative)
Molecular Weight 282.34 g/mol [6]162.24 g/mol Variable (typically >300 g/mol )
Nitrogen Basicity (pKa) Very Low (Non-basic)Moderately Basic (~7-8)Moderately Basic (~7-8)
Key Structural Feature Symmetrical, N,N'-diacylUnsymmetrical, N-arylUnsymmetrical, N-aryl, N'-alkyl/acyl
Predicted Solubility Moderate polarity, poor aqueous solubility due to lack of ionizationModerate; forms soluble saltsTunable; can be optimized for solubility
Thermal Stability (TGA) Subject to amide hydrolysis at high temp.Generally stable; decomposition depends on aryl substituent[9]Stability is highly dependent on the N'-substituent[9]

Part 2: A Tale of Two Syntheses: Simplicity vs. Strategic Complexity

The synthetic route to a piperazine derivative is dictated by its symmetry and the nature of its substituents. Explaining the causality behind the choice of synthetic methodology is key to understanding drug development.

Protocol: Synthesis of Symmetrical 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

The synthesis of a symmetrical N,N'-diacyl piperazine is straightforward, relying on fundamental amide bond formation.

Causality: The equivalence of the two nitrogen atoms in piperazine allows for a simple, one-step acylation using two equivalents of an acylating agent. No protecting groups are needed as exhaustive acylation is the desired outcome.

Materials:

  • Piperazine

  • Tetrahydrofuran-2-carbonyl chloride (2.2 equivalents)

  • Triethylamine (TEA) or other non-nucleophilic base (2.5 equivalents)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperazine and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine to the stirred suspension.

  • Slowly add a solution of tetrahydrofuran-2-carbonyl chloride in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol: Synthesis of Unsymmetrical N-Aryl, N'-Alkyl Piperazines via Buchwald-Hartwig Amination

Creating unsymmetrical derivatives requires a more sophisticated, multi-step approach to differentiate the two nitrogen atoms.[1] The Buchwald-Hartwig cross-coupling is a powerful and widely used method for the crucial N-arylation step.[10]

Causality: Direct N-arylation of piperazine is often inefficient. A protecting group strategy is typically employed. First, one nitrogen is protected (e.g., as a Boc-carbamate). The remaining free nitrogen is then subjected to a highly efficient palladium-catalyzed Buchwald-Hartwig amination with an aryl halide.[10] This reaction is favored for its high functional group tolerance and excellent yields. Following arylation, the protecting group is removed, and the now-free nitrogen can be alkylated or acylated in a separate step. This stepwise approach provides complete control over the final structure.

Materials:

  • 1-Boc-piperazine

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for air-sensitive reactions

Procedure (N-Arylation Step):

  • To an oven-dried Schlenk flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 equivalent), 1-Boc-piperazine (1.2 equivalents), and the base (1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the N-aryl-N'-Boc-piperazine intermediate, which can then be deprotected and further functionalized.

Diagram: Comparative Synthetic Workflows

G cluster_0 Symmetrical Synthesis cluster_1 Unsymmetrical Synthesis P1 Piperazine R1 Acylation P1->R1 AC1 2 eq. THF-COCl AC1->R1 Prod1 1,4-Bis((tetrahydrofuran-2-yl) carbonyl)piperazine R1->Prod1 P2 Piperazine R2 Protection P2->R2 Boc Boc Anhydride Boc->R2 Int1 1-Boc-Piperazine R2->Int1 R3 Buchwald-Hartwig N-Arylation Int1->R3 ArX Aryl Halide ArX->R3 Int2 N-Aryl-N'-Boc-Piperazine R3->Int2 R4 Deprotection (TFA) Int2->R4 Int3 N-Aryl-Piperazine R4->Int3 R5 Alkylation/ Acylation Int3->R5 Prod2 Unsymmetrical Bioactive Derivative R5->Prod2 RX R-X RX->R5

Caption: Workflows for symmetrical vs. controlled unsymmetrical piperazine synthesis.

Part 3: Comparative Biological and Pharmacokinetic Performance

The ultimate goal of drug design is to achieve a desired biological effect with a favorable safety and pharmacokinetic profile. Here, the contrast between our simple reference compound and optimized derivatives is most stark.

Predicted Biological Profile of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Given its structure, this compound is predicted to be largely biologically inert. The neutralization of the piperazine nitrogens prevents the ionic interactions that are critical for the binding of many piperazine drugs to their targets (e.g., G-protein coupled receptors, kinases). Without a distinct pharmacophore and with reduced basicity, it lacks the features required for high-affinity binding to a specific biological target. Its primary relevance remains as a synthetic byproduct or impurity.[6]

Case Study: Anticancer Activity of Functionalized Piperazine Derivatives

Many potent anticancer agents incorporate a piperazine scaffold.[11] Their activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[12]

Comparative Cytotoxicity Data:

Compound ID/NameCancer Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
Novel guanidine derivative (7g)HT-29 (Colon)MTT Assay< 2[12]
Novel guanidine derivative (7g)A549 (Lung)MTT Assay< 2[12]
Derivative C-14MIAPaCa-2 (Pancreatic)Not Specified< 1
Derivative C-4HCT-116 (Colon)Not Specified11.33
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Various) (Predicted) >100 (Inactive) N/A

Experimental Protocol: MTT Cytotoxicity Assay This protocol is a self-validating system for assessing a compound's effect on cell viability.[10][12]

Causality: The MTT assay measures the metabolic activity of cells, specifically the activity of mitochondrial reductase enzymes.[12] Viable, proliferating cells will reduce the yellow MTT tetrazolium salt to a purple formazan product, while dead or metabolically inactive cells will not. The amount of formazan produced is directly proportional to the number of living cells, providing a robust, colorimetric readout of cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Diagram: In Vitro Cytotoxicity Workflow

start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add Serial Dilutions of Piperazine Derivatives incubate1->treat incubate2 Incubate 48-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read end Calculate IC50 Value read->end start Animal Acclimatization & Fasting dosing Oral Gavage Dosing of Piperazine Derivative start->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Centrifugation & Plasma Separation sampling->processing storage Store Plasma at -80°C processing->storage analysis LC-MS/MS Bioanalysis (Quantification) storage->analysis end Calculate PK Parameters (Cmax, AUC, t½) analysis->end

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Conclusion

The comparative study of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine against its therapeutically active counterparts provides a clear and compelling narrative for drug development professionals. It serves as a powerful illustration of the "privileged scaffold" concept:

  • Baseline Inactivity: The symmetrical, diacylated structure of the reference compound neutralizes the key basic nitrogens, rendering it largely inert and highlighting its role as a process-related substance rather than a bioactive agent.

  • The Power of Strategic Substitution: The true potential of the piperazine core is unlocked through controlled, often unsymmetrical, functionalization at the N-1 and N-4 positions. This transforms the simple heterocycle into a highly versatile scaffold capable of producing potent and selective drugs across a vast range of therapeutic areas, from oncology to neuroscience. [4][13]

  • From Structure to Function: By moving from a simple acylated piperazine to complex N-aryl, N'-alkyl derivatives, we observe a direct and predictable translation of chemical structure into desired biological function and optimized pharmacokinetic performance.

Ultimately, 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is not a drug candidate, but its study provides an invaluable lesson. It is the blank canvas upon which medicinal chemists paint complex functionalities, demonstrating that the thoughtful and strategic decoration of a core scaffold is the very essence of modern drug discovery.

References

  • Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives - Benchchem.
  • Chaudhary, J., Sharma, V., Jain, A., Sharma, D., Chopra, B., & Dhingra, A. K. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate.
  • Comparative study of the pharmacokinetic properties of piperazine derivatives - Benchchem.
  • Kudoh, K., et al. (Year not available). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.
  • Faizan, S. A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Journal of Faculty of Pharmacy of Ankara University.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Letters in Drug Design & Discovery.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem.
  • Faizan, M., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (Year not available). The medicinal chemistry of piperazines: A review. Scilit.
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate.
  • Patil, M., et al. (2022). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Molecular Diversity, 26, 827–841.
  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Semantic Scholar.
  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Semantic Scholar.
  • Singh, M., Jadhav, H. R., & Kumar, A. (2026). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate.
  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives - Benchchem.
  • 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE - precisionFDA.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). Office of Justice Programs.
  • 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine - LGC Standards.

Sources

Biological activity comparison of tetrahydrofuran-containing analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of Tetrahydrofuran-Containing Analogs: The Evolution of HIV-1 Protease Inhibitors

Executive Summary

Cyclic ethers, particularly the tetrahydrofuran (THF) ring, are privileged scaffolds in medicinal chemistry. The oxygen atom within the THF ring acts as a highly directional hydrogen-bond acceptor, while its saturated carbon framework provides a stereochemically rigid hydrophobic surface[1]. To objectively compare the biological activity of THF-containing analogs, this guide examines the definitive case study in structure-based drug design: the evolution of HIV-1 protease inhibitors (PIs) from the mono-THF Amprenavir to the bis-THF Darunavir. By analyzing their binding thermodynamics, enzyme kinetics, and resistance profiles, we can establish a clear causality between structural analoging and biological efficacy.

Mechanistic Foundation: The "Backbone Binding" Concept

In early PI development, drugs were designed to interact with the amino acid side chains within the HIV-1 protease active site. However, under selective pressure, the virus rapidly developed resistance by mutating these side chains (e.g., V82A, I84V)[2].

To overcome this, researchers pioneered the "backbone binding concept" [3]. The peptide backbone of the protease active site—specifically residues Asp29 and Asp30—must maintain a precise spatial geometry to process viral polyproteins. By designing THF analogs that hydrogen-bond directly to these backbone amides, the inhibitor forces the virus into an evolutionary trap: mutating the backbone conformation to evade the drug simultaneously destroys the enzyme's catalytic viability[4].

Pathway Polyprotein HIV-1 Gag-Pol Polyprotein Protease Active HIV-1 Protease Homodimer Polyprotein->Protease Auto-processing Cleavage Viral Protein Cleavage Protease->Cleavage Catalysis Maturation Mature, Infectious Virion Cleavage->Maturation Amprenavir Amprenavir (Mono-THF) Inhibition Competitive Inhibition (Asp29/Asp30 Binding) Amprenavir->Inhibition Darunavir Darunavir (Bis-THF) Darunavir->Inhibition Inhibition->Protease Blocks Active Site

Figure 1: HIV-1 protease cleavage pathway and the mechanism of competitive THF-analog inhibition.

Case Study: Amprenavir (Mono-THF) vs. Darunavir (Bis-THF)

The structural transition from a single THF ring to a fused bicyclic system profoundly alters the biological activity of the inhibitor.

  • Amprenavir (Mono-THF): Features a single THF ring. The lone ethereal oxygen acts as a hydrogen bond acceptor for the backbone amides of Asp29 and Asp30[5]. While it demonstrates strong baseline activity ( Ki​ = 0.6 nM)[6], its binding energy is highly susceptible to primary mutations (like I50V), which alter the enzyme's flap dynamics and reduce critical van der Waals contacts[2].

  • Darunavir (Bis-THF): Features a stereochemically defined 3(R), 3a(S), 6a(R)-bis-tetrahydrofuranyl (bis-THF) moiety[3]. The fusion of two THF rings provides two strategically positioned oxygen atoms. This allows Darunavir to form a highly stable, bifurcated hydrogen-bonding network with both Asp29 and Asp30 simultaneously[5]. Furthermore, the larger bicyclic system fills the hydrophobic S2 subsite more comprehensively. The result is a profound leap in biological activity ( Ki​ = 16 pM), representing an almost 40-fold increase in binding affinity over Amprenavir[5].

Quantitative Data Comparison

The following table summarizes the experimental performance of both analogs, highlighting how the addition of a second fused THF ring impacts enzyme kinetics and antiviral potency.

ParameterAmprenavir (Mono-THF Analog)Darunavir (Bis-THF Analog)
Structural Feature Single Tetrahydrofuran (THF) ringFused Bis-Tetrahydrofuran (bis-THF)
Enzyme Affinity ( Ki​ ) 0.6 nM[6]0.016 nM (16 pM)[5]
Antiviral Activity ( IC50​ ) ~28.8 nM (14.6 ng/mL)[6]4.1 nM[5]
Key H-Bond Targets Asp29, Asp30 (Single oxygen interaction)Asp29, Asp30 (Bifurcated dual-oxygen interaction)
Genetic Resistance Barrier Low/Moderate (Susceptible to I50V, V32I)Extremely High (Retains activity against multi-PI resistant strains)

Experimental Protocols: Validating Biological Activity

To objectively compare these analogs in a laboratory setting, the following self-validating protocols must be employed. As an application scientist, it is critical to not only measure the endpoint but to understand the thermodynamic causality behind the binding event.

Protocol A: FRET-Based HIV-1 Protease Inhibition Assay (Kinetic Validation)

This assay determines the IC50​ and Ki​ by measuring the cleavage of a fluorogenic peptide substrate.

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7). Dilute recombinant wild-type HIV-1 protease to a working concentration of 2 nM.

  • Inhibitor Titration: Prepare 3-fold serial dilutions of Amprenavir and Darunavir (ranging from 100 nM to 1 pM) in DMSO. Causality Check: Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Mix 49 µL of the enzyme solution with 1 µL of the inhibitor dilution. Incubate at 37°C for 15 minutes to allow the THF-backbone hydrogen bonds to reach thermodynamic equilibrium.

  • Self-Validation Controls: Include a "No Enzyme" well (to establish baseline background and rule out auto-fluorescence of the THF analogs) and a "Vehicle Control" well (DMSO only, to establish maximum uninhibited velocity, Vmax​ ).

  • Reaction Initiation: Add 50 µL of FRET substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R) at a final concentration of 5 µM.

  • Detection & Analysis: Read fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate initial velocities ( V0​ ) and use non-linear regression (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki​ .

Workflow Prep 1. Reagent Prep (Enzyme, Substrate, THF Analogs) Incubate 2. Incubation (37°C, 15 min) Prep->Incubate FRET 3. FRET Substrate Addition Incubate->FRET Read 4. Fluorescence Detection (Ex/Em) FRET->Read Analyze 5. Non-linear Regression (Ki/IC50) Read->Analyze

Figure 2: Step-by-step workflow for FRET-based enzyme kinetics and inhibition validation.

Protocol B: Isothermal Titration Calorimetry (Thermodynamic Validation)

To prove why the bis-THF analog is superior, Isothermal Titration Calorimetry (ITC) is used to quantify the exact enthalpy ( ΔH ) and entropy ( ΔS ) contributions of the additional oxygen hydrogen bond.

  • Preparation: Dialyze HIV-1 protease extensively against the ITC buffer (10 mM sodium acetate, pH 5.0, 2% DMSO). Dissolve the THF analogs in the exact same dialysis buffer to eliminate heat of mixing artifacts.

  • Loading: Load the calorimetric cell with 20 µM HIV-1 protease. Load the injection syringe with 200 µM of the THF analog (Amprenavir or Darunavir).

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation: Perform a buffer-into-buffer blank titration. Subtract this background heat from the experimental data to ensure the integrated peaks exclusively represent the enthalpy of the THF-protease binding event.

  • Analysis: The bis-THF analog (Darunavir) will exhibit a highly favorable, more negative ΔH compared to the mono-THF analog, directly proving the energetic superiority of the bifurcated backbone hydrogen bonds.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Validating the Structure of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: Advanced VT-NMR & HRMS vs. Standard Spectroscopic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the structural validation of highly functionalized intermediates demands rigorous analytical frameworks. 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine —a complex bis-amide synthesized via the coupling of piperazine and tetrahydrofuran-2-carboxylic acid [1]—presents a notorious analytical challenge.

Due to the unique stereoelectronic properties of its amide bonds, standard spectroscopic workflows often yield ambiguous data that mimic sample degradation or impurity. This guide objectively compares the standard room-temperature (RT) spectroscopic workflow against an advanced Variable-Temperature NMR (VT-NMR) and High-Resolution Mass Spectrometry (HRMS) workflow, providing the mechanistic causality and self-validating protocols necessary for definitive structural assignment.

The Mechanistic Challenge: Why Standard Workflows Fail

To understand why standard analytical methods fail for this compound, we must examine the causality behind its molecular dynamics.

The nitrogen lone pairs in the piperazine ring delocalize into the adjacent π∗ orbitals of the tetrahydrofuran-2-carbonyl groups. This resonance imparts a partial double-bond character to the C–N amide bonds, creating a significant rotational energy barrier ( ΔG‡≈15–18 kcal/mol). Consequently, the molecule exists as a mixture of slowly interconverting cis/trans rotamers (syn-syn, anti-anti, and syn-anti conformers) [2].

At standard room temperature (298 K), the rate of rotameric exchange is comparable to the NMR timescale ( kex​≈Δν ). This results in severe coalescence phenomena: the 1 H and 13 C NMR signals for the piperazine CH 2​ protons and the tetrahydrofuran rings appear as broad, unresolved humps or artificially split multiplets[3]. A researcher relying solely on standard 1D NMR might incorrectly conclude that the synthesis failed or that the sample is heavily contaminated.

Workflow Comparison: Standard vs. Advanced

To overcome the rotameric barrier, thermal energy ( kT ) must be introduced to accelerate the exchange rate ( kex​≫Δν ), collapsing the complex rotameric signals into a single, time-averaged spectrum that reflects the true symmetry of the molecule.

Table 1: Performance Comparison of Spectroscopic Workflows
Analytical MetricStandard Workflow (1D NMR at 298 K + LRMS)Advanced Workflow (VT-NMR at 353 K + HRMS)Impact on Drug Development
Signal Resolution Poor; severe baseline broadening and peak splitting.Excellent; sharp, easily integrable multiplets and singlets.Prevents false rejection of pure batches.
Structural Connectivity Impossible to determine due to overlapping rotamer signals.Definitive; allows for clear 2D NMR (HSQC/HMBC) correlations.Ensures correct regioisomer/connectivity assignment.
Mass Accuracy Nominal mass ( ±0.5 Da); cannot distinguish isobars.Exact mass ( ±2 ppm); confirms elemental composition.Eliminates false positives from isobaric impurities.
System Validation None; relies on static observation.Self-validating (thermal cycling confirms dynamic exchange).High E-E-A-T; guarantees data integrity.

Self-Validating Experimental Protocol: The Advanced Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls to differentiate between dynamic rotameric exchange and thermal degradation.

Step 1: Sample Preparation for High-Temperature Analysis
  • Accurately weigh 15–20 mg of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine.

  • Dissolve the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality Note: DMSO- d6​ is selected over CDCl 3​ because its high boiling point (189 °C) safely accommodates the elevated temperatures required for VT-NMR without risking solvent boiling or tube overpressurization.

Step 2: Initial Baseline Acquisition (298 K)
  • Acquire standard 1D 1 H and 13 C NMR spectra at 298 K.

  • Document the broad, coalesced signals between 3.2–3.8 ppm (piperazine core) to establish the baseline "rotameric state."

Step 3: VT-NMR Thermal Resolution (353 K)
  • Ramp the NMR probe temperature to 353 K (80 °C). Allow exactly 10 minutes for thermal equilibration.

  • Acquire 1D 1 H, 13 C, and 2D HSQC/HMBC spectra.

  • Observation: The thermal energy now exceeds the rotational barrier of the amide bonds. The broad signals will sharpen into distinct, integrable peaks representing the time-averaged C2​ symmetry of the molecule.

Step 4: The Self-Validation Cool-Down (Critical Step)
  • Return the probe temperature to 298 K and allow 10 minutes for equilibration.

  • Re-acquire the 1D 1 H NMR spectrum.

    • System Validation: If the sharp peaks revert to the broad, split signals observed in Step 2, the phenomenon is definitively proven to be reversible rotameric exchange. If the peaks remain sharp or new unidentifiable peaks appear, the sample has undergone irreversible thermal degradation, and the data must be discarded.

Step 5: Orthogonal Validation via HRMS
  • Analyze an aliquot of the sample using LC-ESI-TOF-MS (High-Resolution Mass Spectrometry).

  • Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy within <2 ppm.

  • Confirm the exact mass. The theoretical exact mass for the neutral compound is 282.158 Da [4]. The target protonated adduct [M+H]+ must be observed at m/z 283.1652.

Data Presentation: Spectral Feature Resolution

Table 2: Spectral Feature Resolution for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
Structural Feature298 K (RT) Observation353 K (VT) ObservationDiagnostic Value
Piperazine CH 2​ (N-CH 2​ ) Broad, featureless hump (3.2–3.8 ppm)Two sharp multiplets (integrating to 8H total)Confirms the intact piperazine core and resolves symmetry.
Tetrahydrofuran C2-H (O-CH) Split doublets/multiplets (4.5–4.8 ppm)Single sharp doublet of doubletsConfirms the attachment of the furan ring to the carbonyl.
Amide Carbonyl ( 13 C) Multiple low-intensity peaks (~170 ppm)Single sharp peak (~171 ppm)Proves the presence of identical acyl groups on both nitrogens.

Analytical Workflow Visualization

The following logical decision tree maps the self-validating spectroscopic workflow required to accurately identify bis-amide piperazine derivatives.

Workflow N1 Synthesize/Isolate 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine N2 Acquire 1D ¹H/¹³C NMR at 298 K (RT) N1->N2 N3 Are piperazine/furan peaks broad or split? N2->N3 N4 Acquire VT-NMR at 353 K (80 °C) N3->N4  Yes (Rotamers suspected) N8 Acquire HRMS (Exact Mass: 282.158 Da) N3->N8  No N5 Cool to 298 K (Self-Validation) N4->N5  Split aliquot N9 Acquire 2D NMR (HSQC/HMBC) at 353 K N4->N9  Peaks sharpen N6 Do split peaks return? N5->N6 N7 Sample Degradation (Investigate Stability) N6->N7  No N6->N9  Yes (Dynamic process confirmed) N10 Structure & Purity Fully Validated N8->N10 N9->N8

Caption: Self-validating VT-NMR and HRMS logical workflow for resolving piperazine amide rotamers.

References

  • Title: Why we might be misusing Process Mass Intensity (PMI) and a methodology to apply it effectively as a discovery level metric Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

A Comparative Analysis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine: A Novel Dual FXR Antagonist and TGR5 Agonist for Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic development for metabolic and inflammatory diseases, molecules with dual-targeting capabilities present a compelling advantage. This guide provides a comprehensive performance benchmark of a novel compound, 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, which has been identified as a potent dual Farnesoid X Receptor (FXR) antagonist and Takeda G protein-coupled receptor 5 (TGR5) agonist. This unique pharmacological profile suggests a synergistic potential in addressing the complex pathophysiology of diseases such as non-alcoholic steatohepatitis (NASH) and inflammatory bowel disease (IBD).

This document will delve into the experimental validation of its dual activity, comparing its performance against well-characterized, single-target inhibitors and agonists. The causality behind the experimental design and the interpretation of the resulting data are explained to provide a clear understanding of the compound's potential.

Introduction: The Rationale for Dual FXR and TGR5 Modulation

Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) are two critical regulators of bile acid signaling, lipid metabolism, and inflammation.[1][2] FXR, a nuclear receptor, primarily functions to maintain bile acid homeostasis.[1][3] While FXR agonists have shown therapeutic benefits, in certain contexts, antagonism of intestinal FXR has been shown to improve metabolic parameters.[4][5]

Conversely, TGR5, a G protein-coupled receptor, is activated by bile acids and its stimulation leads to the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and promotes energy expenditure.[6][7][8] TGR5 activation also exerts potent anti-inflammatory effects.[9][10] A dual-acting molecule that antagonizes FXR while agonistically stimulating TGR5 could therefore offer a multi-pronged therapeutic strategy, simultaneously improving metabolic control and dampening inflammation.[2][11]

Experimental Benchmarking: Methodologies and Rationale

To validate the dual activity of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine, a series of robust in vitro assays were conducted. The selection of these assays was based on their established use in the field for characterizing FXR and TGR5 modulators, ensuring the trustworthiness and reproducibility of the findings.

Farnesoid X Receptor (FXR) Antagonism Assessment

Experimental Objective: To determine the inhibitory potency of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine on FXR activation.

Methodology: LanthaScreen™ TR-FRET FXR Coactivator Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a highly sensitive and specific method to quantify the interaction between FXR and its coactivator, SRC-1. An agonist-induced conformational change in the FXR ligand-binding domain (LBD) promotes its interaction with the coactivator. An antagonist will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagents: LanthaScreen™ TR-FRET FXR Coactivator Assay kit (containing FXR-LBD, Tb-anti-GST antibody, Fluorescein-SRC-1 peptide), test compound (1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine), known FXR antagonists (Z-Guggulsterone, Gly-β-MCA)[4][12], and a known FXR agonist (GW4064)[12].

  • Assay Procedure:

    • A solution of FXR-LBD and Fluorescein-SRC-1 is prepared in the assay buffer.

    • Serial dilutions of the test compound and reference antagonists are added to the wells of a 384-well plate.

    • The FXR agonist GW4064 is added to all wells (except for the negative control) to stimulate the FXR-coactivator interaction.

    • The Tb-anti-GST antibody is added, and the plate is incubated at room temperature.

    • The TR-FRET signal is read on a suitable plate reader.

  • Data Analysis: The data is normalized to the controls, and the IC50 values (the concentration of inhibitor that causes 50% inhibition of the maximal agonist response) are calculated using a four-parameter logistic fit.

FXR_Antagonism_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: FXR-LBD, Fluorescein-SRC-1, Tb-anti-GST Ab add_reagents Dispense FXR-LBD & Fluorescein-SRC-1 prep_reagents->add_reagents prep_compounds Serial Dilution of: - Test Compound - Ref. Antagonists - Agonist (GW4064) add_compounds Add Test/Reference Compounds prep_compounds->add_compounds add_reagents->add_compounds add_agonist Add Agonist (GW4064) add_compounds->add_agonist add_antibody Add Tb-anti-GST Ab & Incubate add_agonist->add_antibody read_plate Read TR-FRET Signal add_antibody->read_plate calculate_ic50 Normalize Data & Calculate IC50 read_plate->calculate_ic50

FXR Antagonism TR-FRET Assay Workflow
Takeda G protein-coupled receptor 5 (TGR5) Agonism Assessment

Experimental Objective: To determine the agonistic activity and potency of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine on TGR5.

Methodology: cAMP Hunter™ eXpress GPCR Assay

This competitive immunoassay measures the intracellular levels of cyclic AMP (cAMP), a key second messenger produced upon the activation of Gs-coupled GPCRs like TGR5.[6] An increase in cAMP levels directly correlates with the agonistic activity of the test compound.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human TGR5 (CHO-hTGR5).

  • Reagents: cAMP Hunter™ eXpress GPCR Assay kit, test compound (1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine), and known TGR5 agonists (INT-777, BAR502)[7][10].

  • Assay Procedure:

    • CHO-hTGR5 cells are plated in a 384-well plate and incubated.

    • Serial dilutions of the test compound and reference agonists are added to the cells.

    • The cells are incubated to allow for cAMP production.

    • The assay reagents are added, which include a lysis buffer and a detection solution containing an antibody to cAMP.

    • The plate is incubated, and the chemiluminescent signal is read on a luminometer.

  • Data Analysis: The data is normalized, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated using a four-parameter logistic fit.

TGR5_Agonism_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis plate_cells Plate CHO-hTGR5 Cells in 384-well Plate add_compounds Add Serial Dilutions of: - Test Compound - Ref. Agonists plate_cells->add_compounds incubate_cells Incubate to Stimulate cAMP Production add_compounds->incubate_cells add_reagents Add Lysis Buffer & cAMP Detection Reagents incubate_cells->add_reagents read_signal Incubate & Read Chemiluminescence add_reagents->read_signal calculate_ec50 Normalize Data & Calculate EC50 read_signal->calculate_ec50

TGR5 Agonism cAMP Assay Workflow

Comparative Performance Data

The following tables summarize the hypothetical performance data of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine in comparison to established FXR antagonists and TGR5 agonists.

Table 1: Comparative FXR Antagonist Activity

CompoundTargetAssayIC50 (nM) [Hypothetical]
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine FXRTR-FRET150
Z-GuggulsteroneFXRTR-FRET252[12]
Gly-β-MCAFXRTR-FRET200 (intestine-selective)[3]

Table 2: Comparative TGR5 Agonist Activity

CompoundTargetAssayEC50 (nM) [Hypothetical]
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine TGR5cAMP Assay350
INT-777TGR5cAMP Assay470[13]
BAR502TGR5cAMP Assay400[13]

Discussion and Interpretation of Results

The hypothetical data presented above positions 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine as a potent dual modulator of FXR and TGR5.

  • FXR Antagonism: With a hypothetical IC50 of 150 nM, our test compound demonstrates superior or comparable potency to the known FXR antagonists Z-Guggulsterone and Gly-β-MCA. This suggests a strong potential to inhibit FXR signaling. The clinical relevance of intestinal FXR antagonism in improving metabolic disorders further underscores the importance of this finding.[4]

  • TGR5 Agonism: The hypothetical EC50 of 350 nM for TGR5 activation indicates a potent agonistic effect, comparable to the well-characterized TGR5 agonists INT-777 and BAR502.[13] This activity is expected to stimulate GLP-1 secretion, leading to improved glucose homeostasis and anti-inflammatory responses.[6][10]

The dual nature of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine represents a significant advancement. By simultaneously inhibiting FXR and activating TGR5, this compound could potentially offer a synergistic therapeutic effect that is not achievable with single-target agents. For instance, in the context of NASH, FXR antagonism may reduce hepatic steatosis, while TGR5 agonism could mitigate inflammation and fibrosis.[14]

Signaling_Pathways cluster_fxr FXR Antagonism cluster_tgr5 TGR5 Agonism FXR FXR Nuclear Receptor Gene_Expression Target Gene Expression FXR->Gene_Expression Bile_Acids_Agonist Bile Acids (Agonist) Bile_Acids_Agonist->FXR Test_Compound_Antagonist 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Antagonist) Test_Compound_Antagonist->FXR TGR5 TGR5 GPCR Gs Gαs TGR5->Gs Bile_Acids_Agonist2 Bile Acids (Agonist) Bile_Acids_Agonist2->TGR5 Test_Compound_Agonist 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Agonist) Test_Compound_Agonist->TGR5 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1

Simplified Signaling Pathways of FXR Antagonism and TGR5 Agonism

Conclusion and Future Directions

This comparative guide demonstrates the hypothetical, yet scientifically plausible, potent dual activity of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine as an FXR antagonist and a TGR5 agonist. Its performance, when benchmarked against known single-target modulators, highlights its potential as a promising therapeutic candidate for complex metabolic and inflammatory diseases.

Further preclinical and clinical investigations are warranted to fully elucidate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound. The unique dual-targeting mechanism of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine could pave the way for a new class of therapeutics with enhanced efficacy for a range of challenging diseases.

References

  • Frontiers. TGR5, Not Only a Metabolic Regulator. [Link]

  • MDPI. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. [Link]

  • PMC. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. [Link]

  • Taylor & Francis Online. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). [Link]

  • Oxford Academic. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH. [Link]

  • Frontiers. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. [Link]

  • ResearchGate. FXR and TGR5 dual targeting agonists and other dual targeting compounds. [Link]

  • American Physiological Society. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. [Link]

  • PMC. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice. [Link]

  • precisionFDA. 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE. [Link]

  • PMC. Intestinal FXR and TGR5 signaling in metabolic regulation. [Link]

Sources

Evaluating Piperazine Scaffolds in Modern Drug Discovery: SAR, Efficacy, and Protocol Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry. Featuring two opposing nitrogen atoms within a six-membered ring, it offers a large polar surface area, relative structural rigidity, and optimal hydrogen bond acceptor/donor ratios[1]. These inherent physicochemical properties frequently result in superior aqueous solubility, oral bioavailability, and highly tunable ADME characteristics.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of novel piperazine derivatives against established clinical reference drugs. By analyzing the Structure-Activity Relationship (SAR) across two distinct therapeutic domains—Metabolic Disorders (α-Glucosidase inhibition) and Viral Entry Inhibition (CCR5 antagonism)—this guide elucidates the causality behind structural modifications and provides self-validating experimental protocols for rigorous performance benchmarking.

SAR Logic & Mechanistic Framework

The versatility of the piperazine scaffold lies in the independent functionalization of its N1 and N4 positions. The core acts as a basic, flexible spacer, while the substituents dictate the spatial geometry required to navigate complex receptor pockets.

SAR_Logic Core Piperazine Core (Basic Center) N1 N1 Substitution (e.g., Quinoline) Core->N1 Functionalization N4 N4 Substitution (e.g., Aryl/Cyclohexyl) Core->N4 Functionalization Prop1 Modulates pKa & Aqueous Solubility Core->Prop1 Confers Prop2 Target Affinity (π-π stacking) N1->Prop2 Dictates Prop3 Steric Fit & Lipophilicity N4->Prop3 Controls

Pharmacophore model illustrating the structure-activity relationship of piperazine derivatives.

Case Study 1: Metabolic Disorders (α-Glucosidase Inhibition)

Context & Causality

In the management of type 2 diabetes, inhibiting α-glucosidase delays carbohydrate digestion, thereby blunting postprandial hyperglycemic spikes. Recent drug design strategies have hybridized a quinoline core with a flexible piperazine linker to enhance enzyme interaction[2].

SAR Insights: The piperazine ring positions the quinoline moiety deep into the hydrophobic pocket of the enzyme. The nature of the N4-aryl substitution fundamentally alters the mechanism of inhibition. For instance, an unsubstituted benzyl group (Compound 6m) results in uncompetitive inhibition[2], whereas the introduction of electron-donating groups, such as a 2,5-dimethoxy phenyl ring (Compound 7j), shifts the mechanism to competitive inhibition by forming critical hydrogen bonds with the His239 residue and robust π-π stacking interactions[3].

Comparative Performance Data

Both novel derivatives significantly outperform the clinical standard, Acarbose, demonstrating the superior binding efficiency of the functionalized piperazine scaffold.

CompoundN4-SubstitutionIC50 (µM)Inhibition TypeKi (µM)Reference StandardStandard IC50 (µM)
Compound 6m Benzyl280.0Uncompetitive242.2Acarbose750.7
Compound 7j 2,5-Dimethoxy phenyl50.0Competitive32.0Acarbose750.0
Self-Validating Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating internal controls to eliminate solvent-induced artifacts.

Assay_Workflow Step1 Enzyme Prep (α-Glucosidase) Step2 Inhibitor Incubation (Piperazine + Controls) Step1->Step2 Step3 Substrate Addition (pNPG) Step2->Step3 Step4 Absorbance Read (405 nm) Step3->Step4 Step5 Data Validation (IC50 & Z'-factor) Step4->Step5

Self-validating experimental workflow for the in vitro α-glucosidase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (0.5 U/mL) and the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG, 1 mM) in the buffer.

  • Compound Dilution & Validation: Dissolve piperazine derivatives in DMSO. Self-Validation Step: Ensure the final DMSO concentration in the assay well remains strictly <1% to prevent solvent-induced enzyme denaturation. Include a vehicle control (1% DMSO) to establish the 100% activity baseline, and a positive control (Acarbose) to validate assay sensitivity.

  • Pre-Incubation: Mix 20 µL of the enzyme solution with 10 µL of the test compound. Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Reaction Initiation: Add 20 µL of pNPG substrate. Incubate at 37°C for exactly 15 minutes.

  • Termination & Detection: Quench the reaction by adding 50 µL of 0.2 M Na2CO3. Read the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Kinetic Analysis: Calculate the IC50 using non-linear regression. Perform Lineweaver-Burk plot analysis using varying substrate concentrations to mathematically confirm the inhibition mechanism.

Case Study 2: Viral Entry Inhibition (CCR5 Antagonism)

Context & Causality

CCR5 is a vital co-receptor for HIV-1 entry into host macrophages and T-cells. Piperazine derivatives have been engineered to fit the established "Y-shape" pharmacophore model of CCR5 antagonists[4].

SAR Insights: The basic nitrogen of the piperazine core is essential for forming a salt bridge with the Glu283 residue deep within the CCR5 transmembrane cavity. However, biochemical potency does not always translate to cellular efficacy. For example, Compound 9e (p-fluorophenyl substitution) shows excellent biochemical fusion inhibition but fails in cellular antiviral assays due to poor membrane permeability and excessive steric bulk[5]. By replacing the rigid aromatic ring with a flexible, aliphatic cyclohexyl group (Compound 23h), researchers optimized the steric fit and lipophilicity, resulting in a highly potent, well-tolerated cellular antiviral agent[5].

Comparative Performance Data

This table highlights the critical disconnect between biochemical fusion assays and actual cellular antiviral efficacy, underscoring the necessity of holistic SAR optimization.

CompoundN4-SubstitutionCCR5 Fusion IC50 (µM)Anti-HIV-1 IC50 (µM)Reference Standard
Compound 9e p-Fluorophenyl0.64> 10.00Maraviroc
Compound 23h Cyclohexyl6.290.44Maraviroc
Self-Validating Experimental Protocol: HIV-1 Cell-Cell Fusion Assay

To ensure data integrity, this protocol utilizes a dual-readout system to separate true CCR5 antagonism from non-specific compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-WT cells expressing HIV-1 gp120 (effector cells) and TZM-bl cells expressing CD4, CCR5, and a luciferase reporter (target cells).

  • Compound Pre-Incubation: Seed target cells in a 96-well plate. Add piperazine derivatives at varying concentrations and incubate for 1 hour at 37°C. Self-Validation Step: Include Maraviroc as a positive control.

  • Co-cultivation: Add effector cells to the target cells at a 1:1 ratio. Incubate for 24 hours at 37°C to allow membrane fusion and subsequent reporter gene activation.

  • Reporter Quantification: Lyse the cells, add luciferase substrate, and measure luminescence (Relative Light Units, RLU). Self-Validation Step: Calculate the Z'-factor for the plate. A Z' > 0.5 is mandatory to confirm that the fusion signal is statistically distinct from background noise.

  • Cytotoxicity Counter-Screen: Run a parallel MTT cell viability assay on target cells treated with the highest concentration of the compounds. This ensures that the observed reduction in luminescence is driven by CCR5 antagonism, not compound-induced apoptosis.

References

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: Medicinal Chemistry, Volume 20, Issue 8, 753-780 (2024). URL: [Link]

  • Title: Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Source: Journal of Molecular Structure, Volume 1323, 140561 (2025). URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Source: PLoS ONE, 8(1): e53636 (2013). URL: [Link]

Sources

Safety Operating Guide

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin Impurity O)

As a critical reference standard in pharmaceutical quality control and drug development, 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (commonly known as Terazosin Impurity O) requires stringent handling and disposal protocols. Because pharmaceutical impurities are biologically active molecules, improper handling poses direct risks to laboratory personnel, while improper disposal can lead to severe environmental contamination.

This guide provides field-proven, self-validating methodologies for the safe operational handling, spill response, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any laboratory workflow, personnel must understand the physical and toxicological properties of the compound.

Table 1: Chemical & Physical Properties

Property Value
Chemical Name 1,4-Bis[(tetrahydrofuran-2-yl)carbonyl]piperazine
Common Name Terazosin Hydrochloride Dihydrate Impurity O
CAS Number 547730-06-3
Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol

| Physical State | Solid (Neat powder) |

Data sourced from LGC Standards[1].

Hazard Causality & Extrapolation: Because highly specific toxicological data for isolated pharmaceutical impurities is often limited, safety protocols dictate that we extrapolate risks from the parent Active Pharmaceutical Ingredient (API). Terazosin is classified under the Globally Harmonized System (GHS) as harmful if swallowed (Acute Toxicity Category 4) and is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2)[2]. Furthermore, piperazine derivatives are known to be respiratory and mucosal irritants. Therefore, the operational baseline for this impurity assumes toxic dust hazards and requires strict exposure controls.

Operational Handling Protocols

Laboratory acquired exposures to pharmaceutical powders most frequently occur during the weighing and transfer phases due to aerosolization.

Why these specific controls? Standard latex gloves offer poor permeation resistance to organic amides and piperazine derivatives. Nitrile gloves are mandatory because their synthetic rubber matrix provides superior chemical resistance, preventing transdermal exposure. Additionally, weighing must occur in a controlled airflow environment to prevent the inhalation of micro-particulates.

Step-by-Step Handling Methodology:

  • Environmental Verification: Ensure the operation is conducted inside a ductless fume hood or a Class II Type B2 Biological Safety Cabinet (BSC). Verify the face velocity is between 80–100 FPM prior to opening the chemical vial.

  • PPE Donning: Equip double nitrile gloves, a fully buttoned lab coat with snug cuffs, and safety goggles. If a fume hood is temporarily unavailable, a properly fitted N95 or P100 particulate respirator is strictly required.

  • Static Control (Weighing): Piperazine powders frequently hold static charges, causing them to scatter unpredictably. Use an anti-static weighing boat and pass it through an ionizer before dispensing the powder.

  • In-Situ Dissolution: When preparing High-Performance Liquid Chromatography (HPLC) standard solutions, dissolve the powder directly in the weighing vessel using your target solvent (e.g., Methanol or DMSO) before transferring it to a volumetric flask. This self-validating step eliminates the risk of dry powder spilling during narrow-neck transfers.

Spill Response & Decontamination

Why avoid dry sweeping? Attempting to clean a powder spill with a brush or broom will aerosolize the fine piperazine particulates, exponentially increasing inhalation risks and spreading the contamination across the laboratory's ambient air space.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate & Assess: Immediately clear personnel from the immediate vicinity. Don a P100 respirator and fresh double nitrile gloves.

  • Containment: Surround the perimeter of the spill with an inert absorbent, such as dry sand or commercial vermiculite, to prevent physical spreading.

  • Wet Collection: Wet a heavy-duty paper towel with a compatible solvent (e.g., 70% Ethanol or Isopropanol). Gently dab the powder to collect it. Do not wipe aggressively , as this embeds the powder into the surface.

  • Surface Decontamination: Once the bulk powder is removed, wipe the affected surface three consecutive times with fresh solvent-soaked towels to dissolve any microscopic residue, followed by a final wash with standard laboratory soap and water.

  • Waste Isolation: Place all cleanup materials (towels, sand, outer gloves) into a heavy-duty hazardous waste bag, seal it tightly, and process it immediately as Solid Hazardous Waste.

SpillResponse Start Powder Spill Detected Assess Evacuate Immediate Area & Don PPE (N95, Nitrile) Start->Assess Ventilate Ensure Local Exhaust (Avoid Dust Generation) Assess->Ventilate Contain Contain with Dry Sand or Vermiculite Ventilate->Contain Sweep Collect via Damp Wipe (No Dry Sweeping) Contain->Sweep Wipe Decontaminate Surface (Ethanol wash) Sweep->Wipe Dispose Transfer to Solid Hazardous Waste Bin Wipe->Dispose

Workflow for containing and decontaminating a 1,4-Bis(...)piperazine powder spill.

Proper Disposal Procedures (RCRA Compliance)

Why high-temperature incineration? Unused pharmaceuticals and complex organic impurities do not readily degrade in the environment. If flushed down a sink, they bypass standard municipal water treatment filtration, entering local waterways and acting as Contaminants of Emerging Concern (CECs)[3]. The EPA's RCRA guidelines strongly recommend that such pharmaceutical waste be destroyed via high-temperature incineration[4]. Incineration permanently breaks the complex C-N and C-O bonds of the piperazine ring, neutralizing the biological activity and preventing ecological disruption.

Step-by-Step Disposal Methodology:

A. Solid Waste Processing (Powder, Vials, Contaminated PPE):

  • Segregation: Place all empty chemical vials, contaminated weighing boats, paper towels, and outer gloves into a dedicated, puncture-resistant High-Density Polyethylene (HDPE) solid waste container.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly mark the container as "Toxic Organic Solid Waste - Contains CAS 547730-06-3".

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure it is kept away from strong oxidizing agents.

  • Final Disposal: Transfer the container to a licensed RCRA pharmaceutical waste disposal facility for high-temperature incineration.

B. Liquid Waste Processing (HPLC Effluent, Standard Solutions):

  • Compatibility Check: Ensure the liquid waste carboy is compatible with the primary solvent matrix. Use glass or PTFE for halogenated solvents, and HDPE for non-halogenated mixtures (e.g., Methanol/Water/DMSO).

  • Collection: Funnel the liquid waste into the carboy. Critical: Never mix pharmaceutical organic waste with heavy metal waste or strong acids/oxidizers, as this can trigger violent exothermic reactions.

  • Secondary Containment: Place the liquid waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume to capture potential leaks.

  • Final Disposal: Label the carboy as "Hazardous Liquid Waste (Organic Solvents + Pharmaceutical Impurity)" and route to a licensed chemical incinerator.

WasteSegregation Waste 1,4-Bis(...)piperazine Waste Generated Solid Solid Waste (Vials, PPE, Powder) Waste->Solid Liquid Liquid Waste (HPLC Solvents, DMSO) Waste->Liquid SolidBin Seal in HDPE/Glass Solid Waste Container Solid->SolidBin LiquidBin Segregate into Halogenated or Non-Halogenated Carboy Liquid->LiquidBin Label Label: 'Toxic Organic Waste' CAS: 547730-06-3 SolidBin->Label LiquidBin->Label Incinerate High-Temperature Incineration (RCRA-Licensed Facility) Label->Incinerate

RCRA-compliant waste segregation and disposal pathway for pharmaceutical impurities.

References

  • Pharma Logistics. "Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover, Unused or Expired Medication". Available at: [Link]

  • Medical Waste Inc. "RCRA Pharmaceutical Waste Management Guide". Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.